molecular formula C7H12O4 B580547 Pimelic Acid-d4

Pimelic Acid-d4

Cat. No.: B580547
M. Wt: 164.19 g/mol
InChI Key: WLJVNTCWHIRURA-CQOLUAMGSA-N
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Description

Pimelic Acid-d4, also known as this compound, is a useful research compound. Its molecular formula is C7H12O4 and its molecular weight is 164.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2,6,6-tetradeuterioheptanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9)(H,10,11)/i4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJVNTCWHIRURA-CQOLUAMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCC([2H])([2H])C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pimelic Acid-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Pimelic Acid-d4

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on this compound, including its chemical and physical properties, its role in biochemical pathways, and detailed experimental protocols for its application as an internal standard in quantitative analysis.

Data Presentation

This compound is the deuterated form of Pimelic acid, an organic compound involved in the biosynthesis of the amino acid lysine.[1][2] Its primary application in research is as a stable isotope-labeled internal standard for mass spectrometry-based quantification of unlabeled Pimelic acid in various biological and chemical samples.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound. Properties for the unlabeled analogue, Pimelic acid, are provided for reference, as the physical characteristics are expected to be nearly identical.

PropertyValueSource(s) for Pimelic Acid (unlabeled)
CAS Number 19031-56-2N/A
Molecular Formula C₇H₈D₄O₄N/A
Molecular Weight 164.19 g/mol N/A
Synonyms Heptanedioic-2,2,6,6-d4 acid, 1,5-Pentanedicarboxylic-1,1,5,5-d4 acidN/A
Appearance White to Off-White Solid[3][4]
Melting Point 103-106 °C[2][5][6]
Boiling Point 212 °C at 10 mmHg[7]
Water Solubility 50,000 mg/L at 20 °C[4][6]
pKa₁ 4.51 at 25 °C[4]
pKa₂ 5.58 at 25 °C[2]

Experimental Protocols

The most common application for this compound is as an internal standard (IS) for the accurate quantification of endogenous Pimelic acid in biological matrices (e.g., plasma, urine, cell lysates) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The stable isotope label ensures that the IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thereby providing reliable normalization.

Methodology: Quantification of Pimelic Acid in Human Plasma by LC-MS/MS

This protocol describes a standard procedure for sample preparation and analysis.

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Pimelic Acid (Analyte Standard)

  • Human Plasma (K₂EDTA)

  • Acetonitrile (ACN), LC-MS Grade

  • Methanol (MeOH), LC-MS Grade

  • Formic Acid (FA), LC-MS Grade

  • Deionized Water, 18 MΩ·cm or higher

2. Preparation of Standard and Internal Standard Stock Solutions:

  • Pimelic Acid Stock (1 mg/mL): Accurately weigh 10 mg of Pimelic acid and dissolve in 10 mL of Methanol.

  • This compound IS Stock (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of Methanol.

  • Working Solutions: Prepare serial dilutions of the Pimelic Acid stock solution in a 50:50 Methanol:Water mixture to create calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL). Prepare a working Internal Standard solution by diluting the IS stock to a final concentration of 100 ng/mL in Methanol.

3. Sample Preparation (Protein Precipitation):

  • Thaw frozen human plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Add 10 µL of the 100 ng/mL this compound working IS solution to each tube (except for blank matrix samples used to check for interference).

  • Vortex briefly to mix.

  • Add 200 µL of cold Acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (example):

      • Pimelic Acid: Q1: 159.1 m/z → Q3: 115.1 m/z

      • This compound: Q1: 163.1 m/z → Q3: 119.1 m/z

    • Optimize instrument parameters (e.g., collision energy, declustering potential) by infusing standard solutions.

5. Data Processing and Quantification:

  • Integrate the peak areas for both the analyte (Pimelic Acid) and the internal standard (this compound) MRM transitions.

  • Calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte) / (Peak Area of IS).

  • Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

  • Apply a linear regression model (typically with 1/x² weighting) to the calibration curve.

  • Determine the concentration of Pimelic acid in the unknown samples by interpolating their PAR values from the calibration curve.

Mandatory Visualization

Biochemical Pathway

Pimelic acid derivatives are key intermediates in the Diaminopimelic Acid (DAP) pathway, which is essential for lysine biosynthesis in most bacteria.[8][9][10] Understanding this pathway is crucial for research in antibacterial drug development.

dap_pathway cluster_main Diaminopimelic Acid (DAP) Pathway for Lysine Biosynthesis Aspartate L-Aspartate ASA L-Aspartate-semialdehyde Aspartate->ASA Multiple Steps THDPA Tetrahydrodipicolinate ASA->THDPA DapA Succinyl_THDPA N-Succinyl-2-amino- 6-ketopimelate THDPA->Succinyl_THDPA DapD Succinyl_DAP N-Succinyl-LL-diaminopimelate Succinyl_THDPA->Succinyl_DAP DapC LL_DAP LL-Diaminopimelate Succinyl_DAP->LL_DAP DapE meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP DapF Lysine L-Lysine meso_DAP->Lysine LysA Pyruvate Pyruvate Pyruvate->THDPA DapA SuccinylCoA Succinyl-CoA SuccinylCoA->THDPA

Diagram 1: The Diaminopimelic Acid (DAP) pathway for L-Lysine biosynthesis.
Experimental Workflow

The following diagram illustrates the logical flow of the quantitative analysis protocol described above, from sample receipt to final data output.

experimental_workflow Sample 1. Receive Sample (Plasma, Calibrators, QCs) Spike 2. Spike Internal Standard (this compound) Sample->Spike Precipitate 3. Protein Precipitation (Add cold Acetonitrile) Spike->Precipitate Centrifuge 4. Centrifugation (14,000 x g, 10 min) Precipitate->Centrifuge Transfer 5. Transfer Supernatant (To autosampler vial) Centrifuge->Transfer Inject 6. LC-MS/MS Analysis (C18 RP, ESI- MRM) Transfer->Inject Process 7. Data Processing (Integrate Peaks, Calc. Ratios) Inject->Process Quantify 8. Quantification (Generate Calibration Curve and Calculate Concentrations) Process->Quantify

Diagram 2: Experimental workflow for LC-MS/MS quantification.

References

The Role of Pimelic Acid-d4 in Elucidating Lysine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-lysine, an essential amino acid, is synthesized in bacteria and plants through the diaminopimelic acid (DAP) pathway, making it a prime target for antimicrobial drug development. Understanding the flux and regulation of this pathway is critical. Stable isotope tracing is a powerful technique for metabolic flux analysis. This technical guide explores the established DAP pathway and proposes a hypothetical framework for the application of Pimelic Acid-d4, a deuterated analog of a key biotin precursor, as a novel tracer to probe the intricacies of lysine biosynthesis. While direct experimental evidence for this specific application is not yet published, this document provides the theoretical basis, experimental design considerations, and anticipated data outcomes to guide future research in this promising area.

Introduction to Lysine Biosynthesis and the Diaminopimelic Acid (DAP) Pathway

Bacteria and plants synthesize lysine via the diaminopimelic acid (DAP) pathway, which is absent in animals, rendering lysine an essential amino acid for them.[1][2] The DAP pathway is not only crucial for protein synthesis but also provides meso-diaminopimelic acid, an essential component for peptidoglycan cell wall construction in most Gram-negative bacteria.[1][3] This makes the enzymes of the DAP pathway attractive targets for the development of novel antibiotics.[3][4]

The DAP pathway starts from aspartate and pyruvate and proceeds through a series of enzymatic reactions to produce L-lysine.[5] There are several variations of the DAP pathway, with the succinylase and dehydrogenase pathways being the most common in bacteria.[2][4]

Principles of Stable Isotope Tracing in Metabolic Flux Analysis

Stable isotope labeling is a powerful technique used to trace the flow of atoms through metabolic pathways.[6][7] By introducing a substrate enriched with a stable isotope (e.g., ²H, ¹³C, ¹⁵N) into a biological system, researchers can follow the incorporation of the isotope into downstream metabolites. This information provides insights into pathway activity, substrate utilization, and metabolic bottlenecks.[8] Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to detect and quantify the incorporation of stable isotopes into metabolites.[6][9]

Deuterium (²H), a stable isotope of hydrogen, can be used as a tracer. Deuterated compounds are introduced into a biological system, and the deuterium atoms are incorporated into various metabolites through enzymatic reactions. The resulting mass shift allows for the detection and quantification of labeled molecules by mass spectrometry.

Hypothetical Role of this compound in Lysine Biosynthesis Studies

Pimelic acid is a seven-carbon dicarboxylic acid that serves as a precursor for biotin biosynthesis in some bacteria, such as Bacillus subtilis. In these organisms, free pimelic acid is activated to pimeloyl-CoA by the enzyme pimeloyl-CoA synthetase, encoded by the bioW gene.[4] This activation is an ATP-dependent process that forms a pimeloyl-AMP intermediate.[2]

While pimelic acid is not a known intermediate in the canonical DAP pathway for lysine biosynthesis, the existence of its activated form, pimeloyl-CoA, presents an intriguing possibility for its use as a metabolic probe. It is hypothesized that exogenously supplied this compound could be taken up by bacteria and converted to Pimeloyl-CoA-d4. This labeled intermediate could then potentially interact with enzymes of the DAP pathway, either as a substrate, an inhibitor, or an allosteric regulator.

The rationale for this hypothesis is based on the structural similarity of pimeloyl-CoA to intermediates in the DAP pathway. By tracing the fate of the deuterium labels from this compound, researchers could potentially uncover novel enzymatic activities, substrate promiscuity, or regulatory mechanisms within the lysine biosynthesis network.

Proposed Experimental Workflow

A potential experimental workflow to investigate the role of this compound in lysine biosynthesis is outlined below.

experimental_workflow cluster_culture Bacterial Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis culture Bacterial Culture (e.g., E. coli, B. subtilis) supplementation Supplement with this compound culture->supplementation incubation Incubate for a defined period supplementation->incubation harvest Harvest Cells incubation->harvest quench Quench Metabolism harvest->quench extract Extract Metabolites quench->extract lcms LC-MS/MS Analysis extract->lcms data_analysis Data Analysis and Isotope Tracing lcms->data_analysis dap_pathway cluster_input Precursors cluster_pathway DAP Pathway (Succinylase Variant) cluster_pimelate Hypothetical Pimelate Incorporation Asp Aspartate THDP Tetrahydrodipicolinate Asp->THDP DapA, DapB Pyr Pyruvate Pyr->THDP DapA, DapB NSAKP N-Succinyl-2-amino-6-ketopimelate THDP->NSAKP DapD NSDAP N-Succinyl-L,L-diaminopimelate NSAKP->NSDAP DapC LLDAP L,L-Diaminopimelate NSDAP->LLDAP DapE mDAP meso-Diaminopimelate LLDAP->mDAP DapF Lys L-Lysine mDAP->Lys LysA Pim_d4 This compound PimCoA_d4 Pimeloyl-CoA-d4 Pim_d4->PimCoA_d4 BioW (Pimeloyl-CoA synthetase) PimCoA_d4->NSAKP Hypothetical promiscuous activity of DapD?

References

Pimelic Acid-d4: A Technical Guide to its Application as a Stable Isotope Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Pimelic Acid-d4 as a stable isotope tracer in metabolic research and quantitative analysis. This document provides a comprehensive overview of its properties, applications, and detailed experimental methodologies.

Introduction to this compound

This compound is a deuterated form of pimelic acid, a naturally occurring dicarboxylic acid. The replacement of four hydrogen atoms with deuterium atoms creates a stable, heavier isotope of the molecule. This isotopic labeling does not significantly alter the chemical properties of the molecule, allowing it to participate in biological pathways in the same manner as its endogenous counterpart. However, the mass difference is readily detectable by mass spectrometry, making this compound an invaluable tool for tracing metabolic fates and for precise quantification in complex biological matrices.[1]

Its primary applications lie in its use as an internal standard for stable isotope dilution analysis and as a tracer in metabolic labeling studies to investigate pathways such as lysine biosynthesis.

Physicochemical and Mass Spectrometry Data

Accurate quantification and identification of this compound and its unlabeled counterpart are reliant on precise mass spectrometry. The following tables summarize key physicochemical properties and expected mass-to-charge ratios (m/z).

PropertyValueSource
Chemical Formula C₇H₈D₄O₄Manufacturer Data
Molecular Weight 164.20 g/mol Manufacturer Data
Appearance White to off-white solid[2]
Solubility Soluble in organic solvents such as ethanol and acetone; sparingly soluble in water.[2]
Storage Store at room temperature.[1]Manufacturer Recommendation
AnalyteIonization ModeAdduct/FragmentCalculated m/z
Pimelic AcidESI-[M-H]⁻159.09
This compoundESI-[M-H]⁻163.11
Pimelic AcidESI+[M+H]⁺161.09
This compoundESI+[M+H]⁺165.11
Pimelic Acid Dimethyl EsterEIMolecular Ion188.22
This compound Dimethyl EsterEIMolecular Ion192.25
Pimelic Acid bis(trimethylsilyl) esterEIMolecular Ion304.53
This compound bis(trimethylsilyl) esterEIMolecular Ion308.55

Note: Observed m/z values may vary slightly depending on the instrument and experimental conditions.

ParameterTypical Specification
Isotopic Purity ≥98 atom % D
Chemical Purity ≥98%

Data is typically confirmed by a Certificate of Analysis (CoA) provided by the manufacturer.[3]

Key Applications and Experimental Protocols

Quantitative Analysis using Stable Isotope Dilution

This compound is an ideal internal standard for the accurate quantification of endogenous pimelic acid in biological samples such as plasma, urine, and cell lysates. The stable isotope dilution (SID) method corrects for sample loss during preparation and for matrix effects in the mass spectrometer.

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of a known concentration of this compound solution (e.g., 10 µg/mL in methanol) as the internal standard.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Optional but Recommended for GC-MS):

    • For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is necessary to increase volatility.

    • Reconstitute the dried extract in 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate at 70°C for 30 minutes.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract (or the derivatized sample for GC-MS) in 100 µL of the initial mobile phase.

    • Inject an appropriate volume (e.g., 5-10 µL) onto a C18 reverse-phase column (for LC-MS) or a suitable capillary column (for GC-MS).

    • LC Conditions:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: A suitable gradient to separate pimelic acid from other matrix components.

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

      • Monitor the transitions for pimelic acid (e.g., m/z 159 -> 115) and this compound (e.g., m/z 163 -> 119).

  • Quantification:

    • Create a calibration curve by plotting the peak area ratio of unlabeled pimelic acid to this compound against the concentration of the unlabeled pimelic acid standards.

    • Determine the concentration of pimelic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Ratio Calculate Peak Area Ratio (Pimelic Acid / this compound) LCMS->Ratio Curve Calibration Curve Ratio->Curve Concentration Determine Concentration Curve->Concentration

Caption: Workflow for quantitative analysis using stable isotope dilution.

Metabolic Labeling Studies

This compound can be introduced into cell culture media or administered to organisms to trace its incorporation into downstream metabolites. A key application is the study of lysine biosynthesis, particularly in bacteria where the diaminopimelate (DAP) pathway is essential.

  • Cell Culture and Labeling:

    • Grow the bacterial strain of interest (e.g., E. coli) in a minimal medium.

    • Once the culture reaches the mid-logarithmic growth phase, replace the medium with a fresh medium containing a known concentration of this compound (e.g., 100 µM).

    • Incubate the culture for a defined period to allow for the uptake and metabolism of the labeled pimelic acid.

  • Metabolite Extraction:

    • Harvest the bacterial cells by centrifugation at 4°C.

    • Quench metabolism by resuspending the cell pellet in ice-cold 80% methanol.

    • Lyse the cells by sonication or bead beating.

    • Centrifuge to remove cell debris and collect the supernatant containing the metabolites.

    • Evaporate the supernatant to dryness.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable solvent.

    • Analyze by LC-MS/MS, monitoring for the mass shift in lysine and its biosynthetic intermediates.

    • LC Conditions: Use a HILIC or mixed-mode chromatography column suitable for separating polar metabolites like amino acids.

    • MS Conditions: Monitor for the unlabeled and deuterated forms of lysine and key intermediates of the DAP pathway.

  • Data Analysis:

    • Determine the degree of deuterium incorporation into lysine and its precursors by analyzing the mass isotopologue distribution.

    • This provides insights into the flux through the lysine biosynthetic pathway.

cluster_labeling Labeling cluster_extraction Extraction cluster_analysis Analysis Culture Bacterial Culture AddTracer Add this compound Culture->AddTracer Incubate Incubation AddTracer->Incubate Harvest Harvest Cells Incubate->Harvest Quench Quench Metabolism Harvest->Quench Extract Metabolite Extraction Quench->Extract LCMS LC-MS/MS Analysis Extract->LCMS Analyze Analyze Mass Isotopologue Distribution LCMS->Analyze

Caption: Workflow for a metabolic labeling experiment.

Pimelic Acid in the Diaminopimelate (DAP) Pathway of Lysine Biosynthesis

In many bacteria, lysine is synthesized via the diaminopimelate (DAP) pathway. While pimelic acid itself is not a direct intermediate in the main DAP pathway, its derivatives are involved in the biosynthesis of biotin, which can be linked to lysine metabolism. However, for the purpose of demonstrating a relevant biosynthetic pathway, the canonical DAP pathway is illustrated below. This compound can be used to probe related metabolic activities and potential shunts into this pathway.

Aspartate Aspartate Aspartyl_P β-Aspartyl-phosphate Aspartate->Aspartyl_P Aspartokinase Aspartate_semialdehyde Aspartate-semialdehyde Aspartyl_P->Aspartate_semialdehyde Aspartate-semialdehyde dehydrogenase Dihydrodipicolinate Dihydrodipicolinate Aspartate_semialdehyde->Dihydrodipicolinate Dihydrodipicolinate synthase Tetrahydrodipicolinate Tetrahydrodipicolinate Dihydrodipicolinate->Tetrahydrodipicolinate Dihydrodipicolinate reductase N_Succinyl_diaminopimelate N-Succinyl-LL-diaminopimelate Tetrahydrodipicolinate->N_Succinyl_diaminopimelate Tetrahydrodipicolinate N-succinyltransferase LL_Diaminopimelate LL-Diaminopimelate N_Succinyl_diaminopimelate->LL_Diaminopimelate Succinyl-diaminopimelate desuccinylase meso_Diaminopimelate meso-Diaminopimelate LL_Diaminopimelate->meso_Diaminopimelate Diaminopimelate epimerase Lysine Lysine meso_Diaminopimelate->Lysine Diaminopimelate decarboxylase

Caption: The Diaminopimelate (DAP) pathway for lysine biosynthesis.

Conclusion

This compound is a versatile and powerful tool for researchers in the fields of metabolism, drug development, and clinical diagnostics. Its utility as an internal standard ensures high accuracy and precision in quantitative assays, while its application as a metabolic tracer provides valuable insights into complex biological pathways. The detailed protocols and data presented in this guide serve as a comprehensive resource for the effective implementation of this compound in a laboratory setting.

References

A Technical Guide to High-Purity Pimelic Acid-d4 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on high-purity Pimelic Acid-d4, a deuterated form of Pimelic Acid. This document outlines commercial suppliers, quantitative specifications, and detailed experimental protocols for its application in research and development.

Commercial Suppliers and Purity Specifications

High-purity this compound is available from several reputable suppliers specializing in stable isotope-labeled compounds. While specific purity levels can vary by batch and should always be confirmed with the supplier's Certificate of Analysis (CoA), the following table summarizes typical product specifications from leading vendors.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Representative Purity
MedChemExpress [1]This compound19031-56-2C₇H₈D₄O₄164.19>98% (by NMR)
Simson Pharma Limited [2][3]This compound19031-56-2C₇H₈D₄O₄164.19CoA available upon request
LGC Standards [4]This compound19031-56-2C₇H₈D₄O₄164.19CoA provided with product

Note: The purity data is representative. Researchers must consult the Certificate of Analysis provided by the supplier for lot-specific purity and other quality control parameters.

Experimental Protocols

This compound is primarily utilized as an internal standard in mass spectrometry-based quantification of endogenous pimelic acid and in metabolic flux analysis studies. Below are detailed methodologies for these key applications.

Quantification of Pimelic Acid in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantitative analysis of pimelic acid in biological matrices such as plasma, urine, or cell lysates.

Objective: To accurately quantify the concentration of endogenous pimelic acid.

Materials:

  • This compound (as internal standard)

  • Pimelic Acid (for calibration curve)

  • Biological matrix (e.g., plasma, cell lysate)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

  • LC-MS/MS system

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions of non-labeled Pimelic Acid for the calibration curve by serial dilution of a 1 mg/mL stock solution.

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To 100 µL of each sample, add a fixed amount of the this compound internal standard solution. The final concentration of the internal standard should be chosen based on the expected range of endogenous pimelic acid.

    • For Plasma/Serum (Protein Precipitation): Add 3 volumes of ice-cold acetonitrile containing 0.1% formic acid. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • For Cell Lysates: The extraction method will depend on the cell type and experimental goals. A common method is methanol-water extraction.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 5% ACN in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column is typically used.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient from 5% to 95% mobile phase B over several minutes to ensure separation from other matrix components.

      • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for carboxylic acids.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Pimelic Acid (unlabeled): Determine the precursor ion [M-H]⁻ and a suitable product ion.

        • This compound (labeled): Determine the precursor ion [M-H]⁻ (which will be 4 Da higher than the unlabeled) and a corresponding product ion.

      • Optimize MS parameters (e.g., collision energy, declustering potential) for both analytes.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of the unlabeled Pimelic Acid to the peak area of the this compound internal standard against the concentration of the unlabeled Pimelic Acid standards.

    • Determine the concentration of Pimelic Acid in the biological samples by interpolating the peak area ratios from the calibration curve. The use of a deuterated internal standard corrects for variations in sample extraction and matrix effects during ionization.[5]

Metabolic Flux Analysis using this compound

This protocol outlines a conceptual approach for using this compound to trace its incorporation into downstream metabolites in a cell culture system.

Objective: To investigate the metabolic fate of pimelic acid within a biological system.

Materials:

  • Cell line of interest

  • Cell culture medium

  • This compound

  • Solvents for metabolite extraction (e.g., methanol, chloroform, water)

  • LC-MS or GC-MS system

Methodology:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency under standard conditions.

    • Replace the standard culture medium with a medium supplemented with a known concentration of this compound. The concentration should be optimized to allow for detectable incorporation without causing cellular toxicity.

    • Incubate the cells for a defined period (e.g., a time course of 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled pimelic acid.

  • Metabolite Extraction:

    • At each time point, rapidly quench the metabolism by, for example, washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).

    • Harvest the cell extracts and separate the soluble metabolites from the insoluble components by centrifugation.

  • Mass Spectrometry Analysis:

    • Analyze the metabolite extracts using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer.

    • The analytical method (LC-MS or GC-MS) will depend on the target metabolites.

    • Acquire data in full scan mode to identify potential downstream metabolites of pimelic acid. Look for mass shifts corresponding to the incorporation of the four deuterium atoms.

    • For targeted analysis, develop a method to specifically look for expected labeled products.

  • Data Analysis:

    • Process the mass spectrometry data to identify and quantify the isotopologues of downstream metabolites.

    • The degree of deuterium incorporation into various metabolites over time provides insights into the activity of the metabolic pathways involving pimelic acid.[6]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add this compound (Internal Standard) sample->add_is extract Metabolite Extraction (e.g., Protein Precipitation) add_is->extract drydown Dry Down Extract extract->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Mass Spectrometry (Detection - MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte / Internal Standard) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Workflow for quantification using a deuterated internal standard.

metabolic_flux pimelic_d4 This compound (Labeled Precursor) cell Cellular Uptake pimelic_d4->cell metabolic_pool Intracellular Metabolic Pool cell->metabolic_pool pathway_a Metabolic Pathway A metabolic_pool->pathway_a pathway_b Metabolic Pathway B metabolic_pool->pathway_b metabolite_a Metabolite A-d4 (Labeled Product) pathway_a->metabolite_a metabolite_b Metabolite B-d4 (Labeled Product) pathway_b->metabolite_b analysis Mass Spectrometry Analysis metabolite_a->analysis metabolite_b->analysis

Caption: Conceptual diagram of a metabolic flux experiment.

References

An In-depth Technical Guide to the Applications of Pimelic Acid-d4 in Biochemical Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of Pimelic Acid-d4, a deuterated form of pimelic acid, in the elucidation of biochemical pathways. While direct experimental data for this compound is emerging, its utility can be inferred from studies of similar isotopically labeled molecules and the established roles of pimelic acid in metabolism. This document outlines the core principles of its application, supported by inferred experimental designs, data presentation, and detailed protocols.

Introduction to Pimelic Acid and Its Role in Metabolism

Pimelic acid is a seven-carbon α,ω-dicarboxylic acid that serves as a crucial intermediate in the biosynthesis of biotin (Vitamin B7) in many bacteria, including Bacillus subtilis. The synthesis of the pimelate moiety is intricately linked to the fatty acid synthesis pathway. Understanding the flux through these pathways is critical for fields ranging from microbiology to metabolic engineering and drug development, as biotin synthesis is a potential target for novel antimicrobial agents.

Stable isotope labeling, using compounds such as this compound, is a powerful technique for tracing the metabolic fate of molecules in vivo and in vitro. The incorporation of deuterium (d) allows for the differentiation and quantification of labeled versus unlabeled metabolites by mass spectrometry, providing a dynamic view of metabolic pathways.

Core Applications of this compound

The primary applications of this compound in biochemical research are centered on its role as a metabolic tracer and an internal standard for quantification.

Metabolic Tracer for Biotin and Fatty Acid Synthesis

By introducing this compound into a biological system, researchers can trace the deuterium label as it is incorporated into downstream metabolites of the biotin synthesis pathway. This allows for the elucidation of pathway intermediates and the measurement of metabolic flux.

Inferred Experimental Insights:

  • Confirmation of Pimelic Acid Uptake and Utilization: Demonstrating the incorporation of the d4-label into biotin and its precursors would confirm the activity of the pimelic acid transport and activation machinery.

  • Flux Analysis: By measuring the rate of incorporation of the deuterium label into the biotin pool, researchers can quantify the metabolic flux through this pathway under different conditions (e.g., in the presence of potential inhibitors).

  • Crosstalk with Fatty Acid Synthesis: Investigating the dilution of the d4-label in the pimeloyl-ACP pool can provide insights into the relative contributions of exogenous pimelic acid versus endogenous synthesis from the fatty acid pathway.

Internal Standard for Accurate Quantification

This compound serves as an ideal internal standard for the quantification of endogenous pimelic acid and related dicarboxylic acids in complex biological matrices. Due to its similar chemical and physical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, correcting for sample loss during preparation and matrix effects.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from an experiment using this compound as an internal standard to measure pimelic acid concentrations in B. subtilis cultures under different conditions.

ConditionSample TypeMean Pimelic Acid Concentration (µM) [±SD]n
Wild Type - ControlCell Lysate15.2 ± 2.13
Wild Type + Biotin Synthesis InhibitorCell Lysate45.8 ± 5.53
ΔbioW MutantCell Lysate2.1 ± 0.53
Wild Type - ControlSupernatant5.7 ± 1.23
Wild Type + Biotin Synthesis InhibitorSupernatant18.9 ± 3.43
ΔbioW MutantSupernatant0.8 ± 0.23

This is a hypothetical data table to illustrate the potential application.

Signaling Pathways and Experimental Workflows

Biotin Synthesis Pathway in Bacillus subtilis

Pimelic acid is a key precursor in the biotin synthesis pathway. The following diagram illustrates the entry of pimelic acid into this pathway.

Biotin_Synthesis_Pathway cluster_0 Fatty Acid Synthesis cluster_1 Biotin Synthesis Pathway Malonyl-CoA Malonyl-CoA Pimeloyl-ACP Pimeloyl-ACP Malonyl-CoA->Pimeloyl-ACP Multiple Steps Pimeloyl-CoA-d4 Pimeloyl-CoA-d4 Pimeloyl-ACP->Pimeloyl-CoA-d4 Contribution Pimelic_Acid_d4_ext This compound (External) Pimelic_Acid_d4_int This compound (Internal) Pimelic_Acid_d4_ext->Pimelic_Acid_d4_int Transport Pimelic_Acid_d4_int->Pimeloyl-CoA-d4 BioW Biotin-d4 Biotin-d4 Pimeloyl-CoA-d4->Biotin-d4 Multiple Steps

Biotin synthesis pathway showing the incorporation of this compound.
Experimental Workflow for Metabolic Tracing

The following diagram outlines a typical workflow for a metabolic tracing experiment using this compound.

Experimental_Workflow Culture Bacterial Culture (e.g., B. subtilis) Labeling Introduce this compound Culture->Labeling Quenching Metabolic Quenching (e.g., Cold Methanol) Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Analysis (Isotopologue Distribution) Analysis->Data

Workflow for a stable isotope tracing experiment.
Logical Relationship for Use as an Internal Standard

This diagram illustrates the principle of using this compound as an internal standard for quantification.

Internal_Standard_Logic Sample Biological Sample (Contains Pimelic Acid) Spike Spike with known amount of This compound Sample->Spike Process Sample Preparation (Extraction, Derivatization) Spike->Process Analyze LC-MS/MS Analysis Process->Analyze Quantify Quantification (Ratio of Pimelic Acid / this compound) Analyze->Quantify

Safety and Handling Guidelines for Pimelic Acid-d4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide provides comprehensive safety and handling information for Pimelic Acid. Due to a lack of specific data for Pimelic Acid-d4, the information presented herein is based on the non-deuterated form. The toxicological and physical properties of deuterated compounds are generally very similar to their non-deuterated counterparts; however, minor differences may exist. It is imperative for researchers, scientists, and drug development professionals to handle this compound with the care and precautions outlined below.

Chemical and Physical Properties

This compound is a deuterated form of Pimelic Acid, an organic compound with the formula HO₂C(CH₂)₅CO₂H. It is a white crystalline solid.[1] The following table summarizes the key physical and chemical properties of Pimelic Acid, which are expected to be comparable to this compound.

PropertyValueReference
Molecular Formula C₇H₈D₄O₄N/A
Molecular Weight 164.20 g/mol [2]
Appearance White to slightly beige solid/crystals[1][3]
Melting Point 103-106 °C[3][4][5]
Boiling Point 212 °C at 10 mmHg[5][6]
Solubility in Water 25 g/L at 13 °C[1]
pKa 4.71 at 25 °C[1][7]

Hazard Identification and Classification

Pimelic Acid is classified as a hazardous substance. The following table outlines its GHS hazard classification.

Hazard ClassHazard CategoryHazard Statement
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (respiratory tract irritation)3H335: May cause respiratory irritation

GHS Pictogram:

GHS_Pictogram cluster_0 a PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Engineering_Controls Engineering Controls (Fume Hood) Eye_Protection Eye and Face Protection (Safety Goggles/Face Shield) Engineering_Controls->Eye_Protection Always Required Hand_Protection Hand Protection (Chemical-Resistant Gloves) Eye_Protection->Hand_Protection Always Required Body_Protection Body Protection (Lab Coat) Hand_Protection->Body_Protection Always Required Respiratory_Protection Respiratory Protection (If dust is generated) Body_Protection->Respiratory_Protection As Needed Spill_Response_Workflow cluster_spill Accidental Spill Response Protocol Evacuate Evacuate Area Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE Ventilate->PPE Contain Contain Spill (Avoid dust generation) PPE->Contain Collect Collect Material (Use mechanical means) Contain->Collect Dispose Dispose of Waste (In a sealed container) Collect->Dispose Clean Clean Spill Area Dispose->Clean

References

Methodological & Application

Application Note: Utilizing Pimelic Acid-d4 as an Internal Standard for the Quantification of Dicarboxylic Acids by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of dicarboxylic acids in biological matrices using Pimelic Acid-d4 as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with representative data on method performance. This methodology is particularly relevant for researchers in metabolomics, clinical diagnostics, and drug development who are studying metabolic pathways involving dicarboxylic acids.

Introduction

Dicarboxylic acids are important intermediates in several metabolic pathways, including fatty acid oxidation and amino acid metabolism. Aberrant levels of these acids in biological fluids can be indicative of various metabolic disorders. Accurate and precise quantification of dicarboxylic acids is therefore essential for both basic research and clinical diagnostics. LC-MS/MS has emerged as a powerful tool for this purpose due to its high sensitivity and selectivity.

A key challenge in quantitative LC-MS/MS is the potential for variability introduced during sample preparation and analysis due to matrix effects and instrument fluctuations. The use of a stable isotope-labeled internal standard (SIL-IS) that closely mimics the chemical and physical properties of the analyte is the gold standard for mitigating these issues. This compound, a deuterated analog of the C7 dicarboxylic acid, serves as an excellent internal standard for the quantification of medium-chain dicarboxylic acids. Its chemical similarity ensures co-elution with target analytes and similar ionization behavior, leading to reliable correction for analytical variability.

This application note provides a detailed protocol for the use of this compound as an internal standard in an LC-MS/MS assay for the quantification of dicarboxylic acids in plasma.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • Pimelic Acid (Analyte Standard)

  • Other dicarboxylic acid standards (e.g., Adipic acid, Suberic acid)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • Formic acid (≥98%)

  • Human plasma (or other relevant biological matrix)

  • Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)

Sample Preparation
  • Standard and Internal Standard Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Pimelic Acid and other dicarboxylic acid standards in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Store stock solutions at -20°C.

  • Working Standard and Internal Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solutions with 50% methanol in water to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50% methanol in water.

  • Plasma Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the 100 ng/mL this compound working solution.

    • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 30 seconds.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).

    • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      Time (min) %A %B
      0.0 95 5
      1.0 95 5
      5.0 5 95
      7.0 5 95
      7.1 95 5

      | 9.0 | 95 | 5 |

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      Pimelic Acid 159.1 115.1 15
      This compound 163.1 119.1 15
      Adipic Acid 145.1 101.1 12

      | Suberic Acid | 173.1 | 129.1 | 15 |

    • Ion Source Parameters:

      • Capillary Voltage: 3.0 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Desolvation Gas Flow: 800 L/hr

      • Cone Gas Flow: 50 L/hr

Data Presentation

The following tables present representative quantitative data for the analysis of Pimelic Acid using this compound as an internal standard. This data is for illustrative purposes and actual results may vary depending on the specific instrumentation and matrix used.

Table 1: Calibration Curve for Pimelic Acid

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)% Accuracy
10.012 ± 0.001105.3
50.058 ± 0.00498.6
100.115 ± 0.007101.2
500.592 ± 0.025103.8
1001.180 ± 0.04199.1
5005.950 ± 0.180100.5
100011.98 ± 0.35099.8
Linearity (r²) 0.9992

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day (n=6)Inter-day (n=18, 3 days)
Precision (%CV) Accuracy (%)
LQC154.2102.5
MQC1503.198.9
HQC8002.5101.2

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (100 µL) Add_IS Add this compound (10 µL of 100 ng/mL) Plasma->Add_IS Protein_Precipitation Protein Precipitation (400 µL ice-cold ACN) Add_IS->Protein_Precipitation Vortex_Incubate Vortex & Incubate (-20°C, 20 min) Protein_Precipitation->Vortex_Incubate Centrifuge Centrifuge (14,000 x g, 10 min) Vortex_Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry_Down Evaporate to Dryness Supernatant->Dry_Down Reconstitute Reconstitute in Mobile Phase (100 µL) Dry_Down->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification of Dicarboxylic Acids Calibration->Quantification

Caption: Experimental workflow for the quantification of dicarboxylic acids.

Conclusion

The method described in this application note provides a reliable and robust protocol for the quantification of dicarboxylic acids in biological matrices using this compound as an internal standard. The use of a stable isotope-labeled internal standard is essential for achieving the high accuracy and precision required in metabolomic and clinical research. The provided experimental parameters can be adapted for the analysis of other medium-chain dicarboxylic acids and in different biological matrices. This methodology will be a valuable tool for researchers investigating the role of dicarboxylic acid metabolism in health and disease.

Quantitative Analysis of Organic Acids Using Pimelic Acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantitative analysis of organic acids in biological samples using Pimelic Acid-d4 as an internal standard. The protocols outlined are applicable for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), two powerful techniques for metabolic profiling.

Organic acids are crucial intermediates in numerous metabolic pathways, and their quantification can provide valuable insights into cellular metabolism, disease pathogenesis, and drug effects. The use of a stable isotope-labeled internal standard like this compound is essential for accurate and precise quantification, as it effectively corrects for variations in sample preparation and instrument response.

Data Presentation: Quantitative Performance

The following tables summarize the expected quantitative performance for the analysis of a selection of organic acids using this compound as an internal standard. The data presented is a composite representation based on typical performance characteristics observed in validated methods for organic acid analysis.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Data

AnalyteRetention Time (min)Limit of Detection (LOD) (µM)Limit of Quantification (LOQ) (µM)Recovery (%)
Lactic Acid8.50.51.595 - 105
Pyruvic Acid9.20.20.792 - 108
Succinic Acid12.80.10.398 - 103
Fumaric Acid13.50.10.397 - 106
Malic Acid14.10.20.694 - 107
α-Ketoglutaric Acid15.90.10.496 - 104
Citric Acid18.20.31.090 - 110
Adipic Acid16.50.10.398 - 105
Suberic Acid19.80.10.299 - 104
This compound (IS) 17.6 - - -

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Quantitative Data

AnalyteRetention Time (min)Limit of Detection (LOD) (µM)Limit of Quantification (LOQ) (µM)Recovery (%)
Lactic Acid2.10.20.697 - 104
Pyruvic Acid2.50.10.395 - 106
Succinic Acid4.20.050.1599 - 103
Fumaric Acid4.80.050.1598 - 105
Malic Acid3.90.10.396 - 108
α-Ketoglutaric Acid5.50.080.2597 - 104
Citric Acid3.20.10.492 - 109
Adipic Acid6.10.050.1599 - 104
Suberic Acid7.50.050.1100 - 105
This compound (IS) 6.8 - - -

Experimental Protocols

Protocol 1: GC-MS Analysis of Organic Acids

This protocol describes the extraction, derivatization, and analysis of organic acids from urine samples.

1. Sample Preparation and Extraction: a. Thaw frozen urine samples at room temperature. b. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter. c. To 100 µL of supernatant, add 10 µL of this compound internal standard solution (1 mg/mL in methanol). d. Acidify the sample to pH < 2 with 6M HCl. e. Extract the organic acids by adding 500 µL of ethyl acetate and vortexing for 2 minutes. f. Centrifuge at 10,000 x g for 5 minutes. g. Transfer the upper organic layer to a clean microcentrifuge tube. h. Repeat the extraction (steps e-g) and combine the organic layers. i. Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization: a. To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. b. Cap the vial tightly and heat at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives. c. Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 250°C at 10°C/min.

    • Ramp to 300°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for each organic acid and this compound.

Protocol 2: LC-MS/MS Analysis of Organic Acids

This protocol is suitable for the analysis of organic acids in plasma samples.

1. Sample Preparation: a. Thaw frozen plasma samples on ice. b. To 50 µL of plasma, add 10 µL of this compound internal standard solution (100 µg/mL in methanol). c. Precipitate proteins by adding 200 µL of ice-cold acetonitrile. d. Vortex for 1 minute and incubate at -20°C for 20 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 30°C. g. Reconstitute the dried extract in 100 µL of the initial mobile phase. h. Centrifuge at 14,000 x g for 10 minutes at 4°C and transfer the supernatant to an autosampler vial.

2. LC-MS/MS Parameters:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 2% B.

    • 1-8 min: 2-98% B.

    • 8-9 min: 98% B.

    • 9-9.1 min: 98-2% B.

    • 9.1-12 min: 2% B.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Capillary Voltage: 2.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 500°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize cone voltage and collision energy for each organic acid and this compound.

Mandatory Visualizations

The following diagrams illustrate key metabolic pathways where the quantified organic acids play a central role.

Experimental_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Urine Urine Sample Spike Spike with This compound Urine->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporation Extract->Dry Deriv TMS Derivatization (BSTFA) Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Processing & Quantification GCMS->Data Experimental_Workflow_LCMS cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Dry Evaporation Precipitate->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data Citric_Acid_Cycle Acetyl-CoA Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate NADH, CO2 Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA NADH, CO2 Succinate Succinate Succinyl-CoA->Succinate GTP Fumarate Fumarate Succinate->Fumarate FADH2 Malate Malate Fumarate->Malate Malate->Oxaloacetate NADH Fatty_Acid_Oxidation Fatty Acyl-CoA Fatty Acyl-CoA Trans-Enoyl-CoA Trans-Enoyl-CoA Fatty Acyl-CoA->Trans-Enoyl-CoA FAD -> FADH2 L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA Trans-Enoyl-CoA->L-3-Hydroxyacyl-CoA H2O 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA NAD+ -> NADH Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Fatty Acyl-CoA (n-2) Fatty Acyl-CoA (n-2) 3-Ketoacyl-CoA->Fatty Acyl-CoA (n-2)

Application Notes and Protocols for GC-MS Analysis of Metabolites Using Pimelic Acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique in metabolomics for the profiling of small molecule metabolites in biological samples. Due to the inherent variability in sample preparation and instrument response, the use of a stable isotope-labeled internal standard is crucial for accurate and reproducible quantification. Pimelic Acid-d4, a deuterated analog of the naturally occurring dicarboxylic acid, serves as an excellent internal standard for the analysis of organic acids and other related metabolites. Its chemical similarity to a range of acidic metabolites ensures that it behaves comparably during extraction and derivatization, while its mass shift allows for clear differentiation from endogenous compounds. This document provides a detailed protocol for the use of this compound in the GC-MS analysis of metabolites from biological matrices.

Data Presentation

Table 1: Representative Concentrations of Selected Metabolites in Human Plasma

MetaboliteClassRepresentative Concentration (µM)
Lactic acidOrganic Acid1000 - 2500
Pyruvic acidOrganic Acid30 - 100
Citric acidOrganic Acid80 - 200
Succinic acidOrganic Acid2 - 10
Fumaric acidOrganic Acid0.5 - 3
Malic acidOrganic Acid5 - 20
AlanineAmino Acid200 - 600
GlycineAmino Acid150 - 400
ValineAmino Acid150 - 300
LeucineAmino Acid80 - 180
IsoleucineAmino Acid40 - 100
ProlineAmino Acid100 - 350

Table 2: Representative Concentrations of Selected Metabolites in Human Urine (normalized to creatinine)

MetaboliteClassRepresentative Concentration (mmol/mol creatinine)
Citric acidOrganic Acid10 - 80
Succinic acidOrganic Acid2 - 15
Fumaric acidOrganic Acid< 2
2-Oxoglutaric acidOrganic Acid2 - 20
GlycineAmino Acid20 - 150
AlanineAmino Acid5 - 40
SerineAmino Acid10 - 80
ThreonineAmino Acid3 - 25

Experimental Protocols

This section details the methodology for sample preparation, derivatization, and GC-MS analysis of metabolites using this compound as an internal standard.

Reagents and Materials
  • This compound

  • Pyridine

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Methoxyamine hydrochloride

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Ultrapure water

  • Biological samples (e.g., plasma, serum, urine)

  • Centrifuge tubes

  • Glass GC-MS vials with inserts

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Heating block or oven

Preparation of Internal Standard Stock Solution
  • Accurately weigh 10 mg of this compound.

  • Dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Store the stock solution at -20°C.

  • Prepare a working solution by diluting the stock solution with methanol to a final concentration of 50 µg/mL.

Sample Preparation (Extraction of Metabolites)

For Plasma/Serum Samples:

  • Thaw frozen plasma or serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Add 10 µL of the 50 µg/mL this compound internal standard working solution.

  • Add 1 mL of a cold extraction solvent mixture of methanol:acetonitrile:water (2:2:1, v/v/v).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new 2 mL tube.

  • Dry the supernatant completely using a nitrogen evaporator or a vacuum concentrator.

For Urine Samples:

  • Thaw frozen urine samples and centrifuge at 2,000 x g for 10 minutes at 4°C to remove particulate matter.

  • Use a 100 µL aliquot of the supernatant for analysis.

  • Add 10 µL of the 50 µg/mL this compound internal standard working solution.

  • Add 900 µL of cold methanol.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new 2 mL tube.

  • Dry the supernatant completely using a nitrogen evaporator or a vacuum concentrator.

Derivatization

A two-step derivatization process is required to increase the volatility of the polar metabolites for GC-MS analysis.

Step 1: Methoxyamination (Oximation)

  • To the dried metabolite extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

  • Vortex for 1 minute to ensure the pellet is fully dissolved.

  • Incubate at 60°C for 60 minutes with shaking.

  • Allow the sample to cool to room temperature.

Step 2: Silylation

  • To the methoxyaminated sample, add 80 µL of MSTFA + 1% TMCS.

  • Vortex for 1 minute.

  • Incubate at 60°C for 30 minutes.

  • Allow the sample to cool to room temperature.

  • Transfer the derivatized sample to a GC-MS vial with a glass insert for analysis.

GC-MS Analysis

The following are typical GC-MS parameters. These may need to be optimized for the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute

    • Ramp 1: 5°C/min to 150°C

    • Ramp 2: 10°C/min to 300°C

    • Hold at 300°C for 5 minutes

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-600

Data Processing and Quantification
  • Identify the chromatographic peaks of the target metabolites and this compound based on their retention times and mass spectra.

  • Integrate the peak areas of the quantifier ions for each metabolite and the this compound internal standard.

  • Calculate the response ratio for each analyte by dividing its peak area by the peak area of this compound.

  • Generate a calibration curve for each target metabolite by plotting the response ratio against the concentration of the analyte in the calibration standards.

  • Determine the concentration of each metabolite in the biological samples by interpolating their response ratios on the respective calibration curves.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample (Plasma/Urine) add_is Add this compound Internal Standard start->add_is extraction Metabolite Extraction (Solvent Precipitation) add_is->extraction centrifuge1 Centrifugation extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry_down Dry Extract supernatant->dry_down methoximation Step 1: Methoxyamination (Methoxyamine HCl in Pyridine) dry_down->methoximation silylation Step 2: Silylation (MSTFA + 1% TMCS) methoximation->silylation gcms_analysis GC-MS Analysis silylation->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Caption: Workflow for GC-MS based metabolite analysis.

Signaling Pathway (Illustrative Example: Citric Acid Cycle)

This diagram illustrates a key metabolic pathway where many of the target organic acids are involved.

citric_acid_cycle Pyruvate Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase Alpha_Ketoglutarate Alpha_Ketoglutarate Isocitrate->Alpha_Ketoglutarate Isocitrate Dehydrogenase Succinyl_CoA Succinyl_CoA Alpha_Ketoglutarate->Succinyl_CoA α-Ketoglutarate Dehydrogenase Succinate Succinate Succinyl_CoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate

Caption: The Citric Acid (TCA) Cycle.

Application Note: High-Throughput Quantification of [Analyte Name] in Human Plasma using LC-MS/MS with Pimelic Acid-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of [Analyte Name] in human plasma. The method utilizes a stable isotope-labeled internal standard, Pimelic Acid-d4, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[1][2][3] A simple protein precipitation protocol is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for high-throughput analysis in clinical and pharmaceutical research settings.

Introduction

The accurate quantification of therapeutic drugs and their metabolites in biological matrices is crucial for pharmacokinetic studies and clinical drug monitoring.[4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[5][6] The use of a stable isotope-labeled internal standard (SIL-IS) is a key component of a robust LC-MS/MS method, as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for potential variations.[1][3][7] this compound is a suitable deuterated internal standard for the analysis of acidic compounds. This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the quantification of [Analyte Name] in human plasma using this compound as the internal standard.

Experimental Workflow

Caption: LC-MS/MS workflow for the quantification of [Analyte Name].

Experimental Protocols

Materials and Reagents
  • [Analyte Name] reference standard (≥98% purity)

  • This compound (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: [Specify Model, e.g., Shimadzu Nexera X2]

  • Mass Spectrometer: [Specify Model, e.g., SCIEX Triple Quad™ 6500+]

  • Analytical Column: [Specify Column, e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm]

Sample Preparation
  • Thaw human plasma samples and standards to room temperature.

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a working internal standard solution by diluting the stock solution in acetonitrile to a final concentration of 100 ng/mL.

  • To 50 µL of plasma sample, standard, or blank, add 150 µL of the working internal standard solution.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
ParameterCondition
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B in 2.5 min, hold for 1 min, return to initial conditions
Mass Spectrometry Conditions
ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Negative
Scan TypeMultiple Reaction Monitoring (MRM)
Curtain Gas35 psi
Collision GasMedium
IonSpray Voltage-4500 V
Temperature550°C
Ion Source Gas 150 psi
Ion Source Gas 250 psi

MRM Transitions:

CompoundQ1 Mass (m/z)Q3 Mass (m/z)Dwell Time (ms)Collision Energy (V)
[Analyte Name][e.g., 250.1][e.g., 150.1]100-25
This compound163.1118.1100-20

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of [Analyte Name] in human plasma. The use of this compound as an internal standard effectively compensated for matrix effects and ensured the accuracy and precision of the results.

Quantitative Data Summary

The method was validated over a concentration range of 1 to 1000 ng/mL. The calibration curve was linear with a coefficient of determination (r²) greater than 0.99. The accuracy and precision of the method were evaluated at three quality control (QC) levels.

ParameterLow QC (3 ng/mL)Mid QC (300 ng/mL)High QC (800 ng/mL)
Intra-day Precision (%CV) 4.53.22.8
Inter-day Precision (%CV) 5.84.13.5
Accuracy (% Bias) -2.31.5-0.8
Recovery (%) 92.195.394.7

Signaling Pathway/Logical Relationship Diagram

logical_relationship analyte [Analyte Name] sample_prep Sample Preparation (Variability Source) analyte->sample_prep is This compound (IS) is->sample_prep lc_ms LC-MS/MS Analysis (Variability Source) sample_prep->lc_ms ratio Analyte/IS Peak Area Ratio lc_ms->ratio quantification Accurate Quantification ratio->quantification

Caption: Principle of internal standard correction in the LC-MS/MS method.

Conclusion

This application note details a rapid, sensitive, and reliable LC-MS/MS method for the quantification of [Analyte Name] in human plasma. The use of this compound as an internal standard, combined with a straightforward sample preparation procedure, makes this method highly suitable for high-throughput bioanalytical applications. The validation data demonstrates that the method meets the requirements for accuracy, precision, and linearity.

References

Derivatization of Pimelic Acid-d4 for gas chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Anwendungshinweis und Protokolle zur Derivatisierung von Pimelinsäure-d4 für die Gaschromatographie

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung

Die Gaschromatographie (GC) ist eine leistungsstarke Technik zur Trennung und Analyse von flüchtigen und thermisch stabilen Verbindungen. Dicarbonsäuren wie Pimelinsäure sind aufgrund ihrer hohen Polarität und geringen Flüchtigkeit, die durch die beiden Carboxylgruppen verursacht werden, eine Herausforderung für die direkte GC-Analyse.[1] Diese Eigenschaften führen oft zu schlechten chromatographischen Peakformen, geringer Empfindlichkeit und schlechter Reproduzierbarkeit.[1] Um diese Einschränkungen zu überwinden, ist eine Derivatisierung erforderlich.[2] Dieser Prozess wandelt die polaren Carboxylgruppen in weniger polare, flüchtigere Derivate um, wodurch die Verbindung für die GC-Analyse geeignet wird.[3][4]

Dieser Anwendungshinweis beschreibt zwei gängige und effektive Methoden zur Derivatisierung von Pimelinsäure-d4: Silylierung und Veresterung. Pimelinsäure-d4, ein stabil-isotopenmarkiertes Analogon, wird häufig als interner Standard in quantitativen Analysen mittels Massenspektrometrie (MS) verwendet, um die Genauigkeit und Präzision zu verbessern.

Prinzip der Derivatisierung

Die Derivatisierung für die GC-Analyse zielt darauf ab, aktive Wasserstoffatome in polaren funktionellen Gruppen wie Carbonsäuren (-COOH) durch eine nicht-polare Gruppe zu ersetzen.[4][5]

  • Silylierung: Dies ist eine der am weitesten verbreiteten Derivatisierungstechniken für die GC.[6] Silylierungsreagenzien ersetzen die aktiven Wasserstoffatome der Carboxylgruppen durch eine Trimethylsilyl (TMS)-Gruppe. Dies reduziert die Polarität des Moleküls und die Wasserstoffbrückenbindungen, was zu einer erhöhten Flüchtigkeit und thermischen Stabilität führt.[4] N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) ist ein beliebtes und wirksames Reagenz für die Silylierung von Carbonsäuren.[3][7][8]

  • Veresterung (Alkylierung): Bei dieser Methode werden die Carbonsäuren in ihre entsprechenden Ester umgewandelt, typischerweise Methyl- oder Ethylester.[4] Die Veresterung neutralisiert effektiv die sauren Protonen und erhöht die Flüchtigkeit.[1] Eine gängige Methode verwendet Bortrifluorid (BF3) in einem Alkohol (z. B. Methanol) als Katalysator, um die Bildung von Methylestern zu fördern.[8]

Vergleich der Derivatisierungsmethoden

Die Wahl der Methode hängt von den spezifischen Anforderungen der Analyse ab, wie z. B. der erforderlichen Empfindlichkeit, der Probenmatrix und der verfügbaren Ausrüstung.

ParameterSilylierung (mit BSTFA)Veresterung (mit BF3-Methanol)
Reagenz N,O-Bis(trimethylsilyl)trifluoracetamid (+1% TMCS)14% Bortrifluorid in Methanol
Reaktionstemperatur 60–75 °C[3]60–90 °C[3]
Reaktionszeit 15–60 Minuten[3]10–30 Minuten[3]
Vorteile Hohe Ausbeuten, saubere Reaktionen, geeignet für eine Vielzahl von polaren Verbindungen[3], niedrigere Nachweisgrenzen und höhere Reproduzierbarkeit.[7][8]Bildet stabile Esterderivate[4], Reagenz ist relativ kostengünstig.
Nachteile Derivate können feuchtigkeitsempfindlich sein, Reagenzien sind teurer.Kann zeitaufwändiger sein und erfordert möglicherweise zusätzliche Extraktionsschritte zur Entfernung von überschüssigem Reagenz und Nebenprodukten.[8]

Experimentelle Protokolle

Sicherheitshinweis: Führen Sie alle Derivatisierungsverfahren in einem gut belüfteten Abzug durch. Tragen Sie geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und chemikalienbeständige Handschuhe. Derivatisierungsreagenzien sind oft giftig, korrosiv und feuchtigkeitsempfindlich.

Protokoll 1: Silylierung mit BSTFA

Diese Methode wandelt Pimelinsäure-d4 in sein Bis(trimethylsilyl)-Derivat um.

Materialien und Reagenzien:

  • Pimelinsäure-d4

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Lösungsmittel: Pyridin oder Acetonitril (GC-Qualität)

  • Reaktionsgefäße: 2-ml-GC-Vials mit Schraubverschluss und Septen

  • Heizblock oder Ofen

  • Pipetten

Verfahren:

  • Probenvorbereitung: Trocknen Sie die Probe, die Pimelinsäure-d4 enthält, vollständig unter einem sanften Stickstoffstrom oder durch Lyophilisierung. Feuchtigkeit kann mit dem Silylierungsreagenz reagieren und die Ausbeute verringern.

  • Rekonstitution: Lösen Sie die getrocknete Probe in 50 µL Pyridin oder Acetonitril im Reaktionsgefäß.

  • Zugabe des Reagenz: Geben Sie 50 µL BSTFA (+1% TMCS) in das Gefäß.[3] TMCS wirkt als Katalysator und verbessert die Effizienz der Reaktion.[5]

  • Reaktion: Verschließen Sie das Gefäß sofort fest und schwenken Sie es vorsichtig. Erhitzen Sie die Mischung für 30 Minuten bei 70 °C.

  • Abkühlen: Lassen Sie das Reaktionsgefäß vor der GC-MS-Analyse auf Raumtemperatur abkühlen.

  • Analyse: Injizieren Sie 1 µL des Reaktionsgemisches direkt in das GC-MS-System.

Protokoll 2: Veresterung mit Bortrifluorid-Methanol (BF3-Methanol)

Diese Methode wandelt Pimelinsäure-d4 in seinen Dimethylester um.

Materialien und Reagenzien:

  • Pimelinsäure-d4

  • 14% Bortrifluorid in Methanol (BF3-Methanol)

  • Lösungsmittel: Hexan (GC-Qualität)

  • Gesättigte Natriumchlorid (NaCl)-Lösung

  • Wasserfreies Natriumsulfat (Na2SO4)

  • Reaktionsgefäße: 2-ml-GC-Vials mit Schraubverschluss und Septen

  • Heizblock oder Ofen

  • Pipetten und Glas-Pasteurpipetten

  • Zentrifuge

Verfahren:

  • Probenvorbereitung: Stellen Sie sicher, dass die Probe, die Pimelinsäure-d4 enthält, trocken ist.

  • Zugabe des Reagenz: Geben Sie 200 µL 14% BF3-Methanol in das getrocknete Probengefäß.

  • Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 15 Minuten bei 60 °C.[3]

  • Abkühlen: Lassen Sie das Gefäß auf Raumtemperatur abkühlen.

  • Extraktion: Geben Sie 500 µL Hexan und 200 µL gesättigte NaCl-Lösung in das Gefäß. Vortexen Sie kräftig für 1 Minute.

  • Phasentrennung: Zentrifugieren Sie das Gefäß bei niedriger Geschwindigkeit (z. B. 2000 U/min) für 5 Minuten, um die organische und die wässrige Phase zu trennen.

  • Sammlung der organischen Phase: Überführen Sie die obere Hexan-Schicht vorsichtig mit einer Glas-Pasteurpipette in ein sauberes Vial, das eine kleine Menge (ca. 20 mg) wasserfreies Natriumsulfat enthält, um restliches Wasser zu entfernen.

  • Analyse: Injizieren Sie 1 µL der Hexan-Lösung in das GC-MS-System.

Allgemeine GC-MS-Analyseparameter

Die folgenden Parameter dienen als Ausgangspunkt und sollten für das spezifische Instrument und die Anwendung optimiert werden.

ParameterEmpfohlene Einstellung
GC-Säule DB-5ms, HP-5ms oder äquivalente apolare Säule (30 m x 0,25 mm ID, 0,25 µm Film)
Injektor-Temperatur 280 °C
Injektionsmodus Splitless (1 µL)
Trägergas Helium bei einem konstanten Fluss von 1,0 ml/min
Ofentemperaturprogramm Anfangstemperatur 80 °C für 2 min, dann Anstieg um 10 °C/min auf 280 °C, 5 min halten
MS-Transferleitungstemp. 280 °C
Ionenquellentemperatur 230 °C
Ionisationsmodus Elektronenionisation (EI) bei 70 eV
Scan-Bereich m/z 50–500

Visualisierung des Arbeitsablaufs

Derivatization_Workflow cluster_start Probenvorbereitung cluster_silylation Methode 1: Silylierung cluster_esterification Methode 2: Veresterung cluster_analysis Analyse Start Pimelinsäure-d4 Probe (getrocknet) Add_BSTFA 1. BSTFA + Pyridin zugeben Start->Add_BSTFA Add_BF3 1. BF3-Methanol zugeben Start->Add_BF3 Heat_Silyl 2. Erhitzen (70°C, 30 min) Add_BSTFA->Heat_Silyl Cool_Silyl 3. Abkühlen Heat_Silyl->Cool_Silyl GCMS GC-MS Analyse Cool_Silyl->GCMS Heat_Ester 2. Erhitzen (60°C, 15 min) Add_BF3->Heat_Ester Extract 3. Mit Hexan extrahieren Heat_Ester->Extract Dry_Ester 4. Über Na2SO4 trocknen Extract->Dry_Ester Dry_Ester->GCMS

Abbildung 1: Arbeitsablauf zur Derivatisierung von Pimelinsäure-d4 für die GC-MS-Analyse.

References

Application Note: Structural Confirmation of Pimelic Acid-d4 by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural confirmation of Pimelic Acid-d4 using Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR are powerful non-destructive techniques for elucidating molecular structures. This application note outlines the sample preparation, data acquisition parameters, and expected spectral data for the verification of this compound, a stable isotope-labeled compound often used in metabolic research and as an internal standard in mass spectrometry-based quantification.

Introduction

Pimelic acid is a dicarboxylic acid that plays a role in various metabolic pathways.[1] Its deuterated isotopologue, this compound, is a valuable tool in drug development and metabolic studies. The precise structural confirmation of this labeled compound is critical to ensure the accuracy and reliability of experimental results. NMR spectroscopy provides unambiguous structural information by probing the chemical environment of ¹H and ¹³C nuclei. This note details the use of NMR for the structural verification of this compound, assuming deuteration at the C-2 and C-6 positions, adjacent to the carboxylic acid groups.

Experimental Protocols

Materials
  • This compound (presumed structure: Heptanedioic-2,2,6,6-d4 acid)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

  • NMR tubes (5 mm)

  • Pipettes and appropriate glassware

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation
  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Gently vortex the mixture until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube securely.

Note on Solvent Choice: The choice of deuterated solvent is critical. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton signal is typically well-resolved. In solvents like D₂O, the carboxylic acid protons will exchange with deuterium and become invisible in the ¹H NMR spectrum.[2][3]

NMR Data Acquisition

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single pulse (zg30)

  • Acquisition Time: 2-3 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64 (signal-to-noise dependent)

  • Spectral Width: 0-16 ppm

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: Proton-decoupled (zgpg30)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or more, depending on concentration)

  • Spectral Width: 0-200 ppm

  • Temperature: 298 K

Data Presentation

The expected chemical shifts for this compound are summarized below. These are predicted based on the known shifts of pimelic acid and the effects of deuterium substitution.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

PositionChemical Shift (ppm)MultiplicityIntegrationNotes
H-1, H-7 (COOH)~12.0Broad Singlet2HDisappears upon D₂O exchange.[2]
H-3, H-5~1.5Multiplet4H
H-4~1.2-1.3Multiplet2H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

PositionChemical Shift (ppm)Notes
C-1, C-7 (C=O)~175-185The carbonyl carbon chemical shift for carboxylic acids typically appears in this range.[2][4]
C-2, C-6~33-35Signal will be a triplet due to coupling with deuterium and will have a lower intensity.
C-3, C-5~24-26
C-4~28-30

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis and Confirmation weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process analyze_h1 Analyze 1H Spectrum (Chemical Shifts, Multiplicity, Integration) process->analyze_h1 analyze_c13 Analyze 13C Spectrum (Chemical Shifts) process->analyze_c13 confirm Confirm Structure of this compound analyze_h1->confirm analyze_c13->confirm

Caption: Workflow for Structural Confirmation of this compound by NMR.

Discussion

The structural confirmation of this compound relies on several key observations in the NMR spectra:

  • ¹H NMR: The absence of a signal around 2.2 ppm, which corresponds to the α-protons (C-2 and C-6) in unlabeled pimelic acid, is the primary indicator of successful deuteration at these positions. The remaining proton signals for the methylene groups at C-3, C-4, and C-5 should be present with the expected chemical shifts and multiplicities. The broad singlet around 12 ppm is characteristic of the carboxylic acid protons.[2] Its disappearance after adding a drop of D₂O would confirm its assignment.

  • ¹³C NMR: The signals for the deuterated carbons (C-2 and C-6) will appear as triplets due to ¹³C-¹D coupling and will be significantly less intense than the signals for the protonated carbons. This provides direct evidence for the location of the deuterium labels. The chemical shifts of the other carbon atoms should be consistent with the structure of pimelic acid.

Conclusion

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By following the detailed protocols outlined in this application note, researchers can confidently verify the identity and isotopic labeling pattern of this important compound, ensuring the integrity of their scientific investigations. The combination of ¹H and ¹³C NMR data provides a comprehensive and definitive structural elucidation.

References

Application Notes and Protocols for Pimelic Acid-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation and analysis of Pimelic Acid-d4, a deuterated internal standard for the quantification of pimelic acid in biological matrices. The methodologies are primarily designed for use with Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique for the analysis of organic acids.

Introduction

Pimelic acid is a dicarboxylic acid that serves as a key intermediate in the biosynthesis of biotin (vitamin B7) in many organisms.[1][2] Its quantification in biological fluids such as plasma and urine can be crucial for metabolic studies and in the investigation of certain metabolic disorders. This compound is the ideal internal standard for this analysis as its chemical and physical properties are nearly identical to the unlabeled pimelic acid, ensuring accurate quantification by correcting for variations during sample preparation and analysis.

Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the analysis of small, volatile, and thermally stable compounds. For non-volatile compounds like pimelic acid, a derivatization step is necessary to increase their volatility for GC analysis. Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for organic acids.[3][4][5]

Experimental Protocols

Protocol 1: Pimelic Acid Extraction from Human Plasma

This protocol details a liquid-liquid extraction (LLE) procedure for the isolation of pimelic acid from human plasma.

Materials:

  • Human plasma

  • This compound internal standard solution (concentration to be optimized based on expected analyte levels)

  • Ethyl acetate (GC grade)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Spiking: To a 1.0 mL aliquot of human plasma in a 15 mL centrifuge tube, add a known amount of this compound internal standard solution.

  • Acidification: Acidify the plasma sample to a pH of approximately 1-2 by adding 100 µL of 6M HCl. Vortex for 30 seconds. Acidification ensures that the dicarboxylic acid is in its protonated form, which is more soluble in the organic extraction solvent.

  • Salting-Out: Add approximately 0.5 g of NaCl to the tube and vortex until dissolved. The addition of salt increases the ionic strength of the aqueous layer, driving the organic acid into the organic phase.

  • Liquid-Liquid Extraction: Add 5.0 mL of ethyl acetate to the tube. Cap and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to achieve complete phase separation.

  • Collection of Organic Phase: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for derivatization.

Protocol 2: Silylation Derivatization

This protocol describes the conversion of the extracted pimelic acid and this compound into their volatile trimethylsilyl (TMS) derivatives.

Materials:

  • Dried sample extract from Protocol 1

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3][6]

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reconstitution: Reconstitute the dried extract in 50 µL of anhydrous pyridine.

  • Derivatization Reaction: Add 50 µL of BSTFA with 1% TMCS to the reconstituted extract.

  • Incubation: Tightly cap the vial and heat at 70°C for 60 minutes to ensure complete derivatization.[7]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 3: GC-MS Analysis

The following are typical GC-MS parameters for the analysis of TMS-derivatized organic acids. These may need to be optimized for your specific instrument.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

GC Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor (Illustrative):

    • Pimelic Acid (TMS derivative): Specific fragment ions to be determined from a full scan analysis of a standard.

    • This compound (TMS derivative): Corresponding fragment ions with a +4 m/z shift.

Data Presentation

The following tables present illustrative quantitative data for the analysis of pimelic acid using this compound as an internal standard. This data is representative of what can be achieved with a validated GC-MS method.

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 µM
Limit of Quantification (LOQ) 0.5 µM
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%

Table 2: Extraction Recovery of Pimelic Acid from Plasma

Spiked Concentration (µM)Mean Measured Concentration (µM)Recovery (%)
1.00.9292
109.898
5048.597

Mandatory Visualizations

Biotin Biosynthesis Pathway

Pimelic acid is a crucial precursor in the biosynthesis of biotin. The pathway involves the conversion of pimelic acid to pimeloyl-CoA, which then enters a series of reactions to form the biotin molecule.[8][9]

Biotin_Biosynthesis Pimelic_Acid Pimelic Acid Pimeloyl_CoA Pimeloyl-CoA Pimelic_Acid->Pimeloyl_CoA bioW KAPA 7-keto-8-aminopelargonic acid Pimeloyl_CoA->KAPA bioF DAPA 7,8-diaminopelargonic acid KAPA->DAPA bioA Desthiobiotin Desthiobiotin DAPA->Desthiobiotin bioD Biotin Biotin Desthiobiotin->Biotin bioB

Caption: Simplified biotin biosynthesis pathway from pimelic acid.

Experimental Workflow

The overall experimental workflow for the analysis of pimelic acid in a biological sample is a multi-step process that requires careful execution to ensure accurate and reproducible results.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis Plasma_Sample Plasma Sample Spike_IS Spike with This compound Plasma_Sample->Spike_IS LLE Liquid-Liquid Extraction Spike_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Derivatization Silylation (BSTFA) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Processing Data Processing and Quantification GCMS->Data_Processing

Caption: Workflow for pimelic acid analysis from plasma.

References

Application Note: Quantitative Analysis of Pimelic Acid using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of pimelic acid in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Pimelic Acid-d4, to ensure high accuracy and precision by correcting for matrix effects and variability in sample preparation and instrument response. A detailed protocol for the construction of a calibration curve, sample preparation, and LC-MS/MS analysis is provided. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of pimelic acid for metabolic studies and biomarker discovery.

Introduction

Pimelic acid is a dicarboxylic acid that plays a role in various metabolic pathways, including the biosynthesis of lysine in some organisms. Accurate quantification of pimelic acid in biological samples is crucial for understanding its physiological and pathological significance. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. This approach involves adding a known amount of the deuterated analog to both the calibration standards and the unknown samples. Since the internal standard has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar ionization and fragmentation, allowing for reliable correction of analytical variability.

Experimental

Materials and Reagents
  • Pimelic Acid (≥99% purity)

  • This compound (2,2,6,6-tetradeuterioheptanedioic acid, ≥98% isotopic purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma, K2EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard Preparation

1. Primary Stock Solutions (1 mg/mL):

  • Accurately weigh and dissolve pimelic acid in methanol to prepare a 1 mg/mL primary stock solution.

  • Similarly, prepare a 1 mg/mL primary stock solution of this compound in methanol.

2. Working Standard Solutions:

  • Prepare a series of working standard solutions of pimelic acid by serially diluting the primary stock solution with a 50:50 mixture of methanol and water. These solutions will be used to spike into the biological matrix to create the calibration standards.

3. Internal Standard (IS) Working Solution (1 µg/mL):

  • Dilute the this compound primary stock solution with acetonitrile to a final concentration of 1 µg/mL. This solution will be used for protein precipitation and to spike all samples and standards.

Sample Preparation and Calibration Curve Construction
  • Calibration Standards:

    • Pipette a fixed volume of the biological matrix (e.g., 100 µL of human plasma) into a series of microcentrifuge tubes.

    • Spike the matrix with the pimelic acid working standard solutions to achieve final concentrations ranging from 10 to 1000 ng/mL. A typical calibration curve may include the following points: 10, 25, 50, 100, 250, 500, and 1000 ng/mL.

    • Prepare a blank sample by adding only the solvent to the matrix.

  • Protein Precipitation:

    • To each calibration standard and unknown sample, add a fixed volume of the IS working solution in acetonitrile (e.g., 300 µL of 1 µg/mL this compound in acetonitrile to 100 µL of plasma). This results in a final IS concentration of 750 ng/mL in the precipitation mixture.

    • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.

LC-MS/MS Method
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6.1-8 min: 5% B (re-equilibration)

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Pimelic Acid159.1115.110015
This compound163.1119.110015

Results and Discussion

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of pimelic acid to this compound against the nominal concentration of the pimelic acid standards. The curve demonstrated excellent linearity over the concentration range of 10 to 1000 ng/mL.

Table 1: Representative Calibration Curve Data for Pimelic Acid

Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
1015,230305,1000.04999.898.0
2538,150306,2000.124624.798.8
5076,500304,8000.251050.1100.2
100153,200305,5000.5015100.3100.3
250382,900306,1001.2509250.2100.1
500764,500305,0002.5066501.3100.3
10001,528,000304,9005.01151002.3100.2
Method Validation

The method was validated for linearity, sensitivity, precision, and accuracy.

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²) > 0.998
Lower Limit of Quantification (LLOQ) 10 ng/mL
Limit of Detection (LOD) 3 ng/mL
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 7%
Accuracy (% Bias) Within ±10%

The high degree of linearity, as indicated by the coefficient of determination (R² > 0.998), confirms the suitability of the model for quantification. The low LLOQ and LOD demonstrate the high sensitivity of the method. The precision and accuracy results are well within the acceptable limits for bioanalytical method validation.

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Standard and Sample Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_analyte Pimelic Acid Stock working_standards Working Standards stock_analyte->working_standards stock_is This compound Stock working_is IS Working Solution stock_is->working_is spike Spike Matrix with Standards working_standards->spike add_is Add IS & Precipitate Proteins working_is->add_is matrix Biological Matrix matrix->spike samples Unknown Samples samples->add_is spike->add_is centrifuge Centrifuge add_is->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Unknowns peak_integration->quantification calibration_curve->quantification

Caption: Experimental workflow for the quantitative analysis of pimelic acid.

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the reliable quantification of pimelic acid in biological matrices. The use of this compound as an internal standard ensures high accuracy and precision, making this method a valuable tool for researchers in the fields of metabolomics, clinical diagnostics, and drug development. The provided protocol can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

Application of Pimelic Acid-d4 in Clinical Chemistry Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimelic Acid-d4, the deuterated form of pimelic acid, serves as a crucial internal standard in clinical chemistry assays, particularly in the field of newborn screening and the diagnosis of inherited metabolic disorders. Its structural similarity to endogenous dicarboxylic acids, combined with its distinct mass, makes it an ideal tool for accurate quantification using mass spectrometry-based methods. This application note provides a detailed overview of the use of this compound in a clinical assay for urinary organic acids, complete with experimental protocols, data presentation, and visual workflows.

Inherited metabolic disorders, such as organic acidurias and fatty acid oxidation disorders, are characterized by the accumulation of specific organic acids in biological fluids.[1] Early and accurate diagnosis of these conditions is critical to prevent severe neurological damage and other life-threatening complications.[2][3] The quantitative analysis of urinary organic acids by methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of this diagnostic process.[4][5] The use of stable isotope-labeled internal standards, such as this compound, is considered best practice to ensure the accuracy and reliability of these assays by correcting for variations in sample preparation and instrument response.[6]

Principle of the Assay

This application note describes a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of urinary dicarboxylic acids, such as adipic acid and suberic acid, which can be elevated in certain fatty acid oxidation disorders. This compound is added to urine samples at a known concentration at the beginning of the sample preparation process. Due to its chemical and physical similarity to the target analytes, it behaves identically during extraction, derivatization (if necessary), and chromatographic separation. However, its increased mass allows it to be distinguished from the endogenous, non-labeled analytes by the mass spectrometer. By comparing the signal intensity of the target analyte to that of the internal standard, precise and accurate quantification can be achieved, even in complex biological matrices like urine.

Featured Application: Quantification of Urinary Dicarboxylic Acids for the Screening of Fatty Acid Oxidation Disorders

Disorders of fatty acid oxidation can lead to the urinary excretion of a characteristic pattern of dicarboxylic acids.[7] This protocol focuses on the quantification of adipic acid and suberic acid, with this compound as the internal standard.

Experimental Workflow

The overall experimental workflow for the analysis of urinary dicarboxylic acids using this compound as an internal standard is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection add_is Addition of this compound Internal Standard urine_sample->add_is dilution Sample Dilution add_is->dilution protein_precipitation Protein Precipitation dilution->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer injection Injection into LC-MS/MS supernatant_transfer->injection chromatography Chromatographic Separation injection->chromatography ms_detection Mass Spectrometric Detection chromatography->ms_detection integration Peak Integration ms_detection->integration ratio_calculation Analyte/IS Ratio Calculation integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification reporting Result Reporting quantification->reporting

Fig 1. Experimental workflow for urinary dicarboxylic acid analysis.
Detailed Experimental Protocol

This protocol is a representative method and may require optimization for specific laboratory conditions and instrumentation.

1. Materials and Reagents

  • This compound (Internal Standard)

  • Adipic Acid (Certified Reference Material)

  • Suberic Acid (Certified Reference Material)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Human Urine (Control and Patient Samples)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

2. Preparation of Standard and Internal Standard Solutions

  • Internal Standard Stock Solution (IS Stock): Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with 50% methanol/water to a final concentration of 10 µg/mL.

  • Calibration Standard Stock Solutions: Prepare individual 1 mg/mL stock solutions of adipic acid and suberic acid in methanol.

  • Calibration Curve Standards: Prepare a series of calibration standards by spiking appropriate volumes of the calibration standard stock solutions into a control urine matrix. The concentration range should cover the expected clinical range of the analytes.

3. Sample Preparation

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of urine.

  • Add 10 µL of the IS Working Solution (this compound, 10 µg/mL) to each tube.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC)

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to separate the analytes of interest. For example:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95-5% B

      • 6.1-8 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry (MS/MS)

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

    • Multiple Reaction Monitoring (MRM) Transitions:

      • The specific precursor and product ions for each analyte and the internal standard need to be optimized on the specific mass spectrometer being used. Representative transitions are provided in the table below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Adipic Acid145.1127.1
Suberic Acid173.1155.1
This compound 163.1 145.1

5. Data Analysis and Quantification

  • Integrate the peak areas for each analyte and the internal standard (this compound).

  • Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analytes in the patient samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables summarize typical performance characteristics of a validated LC-MS/MS assay for urinary dicarboxylic acids using this compound as an internal standard.

Table 1: Assay Linearity

AnalyteCalibration Range (µmol/L)Correlation Coefficient (r²)
Adipic Acid1 - 500> 0.995
Suberic Acid1 - 500> 0.995

Table 2: Assay Precision

AnalyteConcentration (µmol/L)Intra-day CV (%)Inter-day CV (%)
Adipic Acid10< 10< 15
250< 5< 10
Suberic Acid10< 10< 15
250< 5< 10

Table 3: Assay Accuracy (Recovery)

AnalyteSpiked Concentration (µmol/L)Mean Recovery (%)
Adipic Acid2095 - 105
40098 - 102
Suberic Acid2093 - 107
40097 - 103

Signaling Pathway Context

The accumulation of dicarboxylic acids is often a result of impaired fatty acid β-oxidation. The following diagram illustrates a simplified overview of this metabolic pathway and indicates where defects can lead to the production of these diagnostic markers.

fatty_acid_oxidation cluster_defect Metabolic Block in β-Oxidation fatty_acids Long-Chain Fatty Acids acyl_coa Fatty Acyl-CoA fatty_acids->acyl_coa carnitine_shuttle Carnitine Shuttle acyl_coa->carnitine_shuttle mitochondrion Mitochondrial Matrix carnitine_shuttle->mitochondrion beta_oxidation β-Oxidation Spiral mitochondrion->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa omega_oxidation ω-Oxidation (alternative pathway) beta_oxidation->omega_oxidation Increased Flux tca_cycle TCA Cycle acetyl_coa->tca_cycle ketone_bodies Ketone Bodies acetyl_coa->ketone_bodies dicarboxylic_acids Dicarboxylic Acids (e.g., Adipic, Suberic) omega_oxidation->dicarboxylic_acids urine_excretion urine_excretion dicarboxylic_acids->urine_excretion Excreted in Urine

Fig 2. Simplified fatty acid oxidation pathway.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of urinary dicarboxylic acids in a clinical setting. Its use as an internal standard in LC-MS/MS assays, as outlined in this application note, allows for the precise diagnosis and monitoring of inherited metabolic disorders. The provided protocol and performance data serve as a valuable resource for researchers, scientists, and drug development professionals working in this critical area of clinical chemistry. The stable isotope dilution technique, enabled by compounds like this compound, remains the gold standard for quantitative analysis in complex biological matrices.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Derivatization of Pimelic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the derivatization of Pimelic Acid-d4 for analytical purposes, primarily focusing on gas chromatography-mass spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing this compound?

Pimelic acid, including its deuterated form, is a dicarboxylic acid with low volatility and high polarity due to its two carboxylic acid functional groups. These properties make it unsuitable for direct analysis by gas chromatography. Derivatization is a chemical modification process that converts the polar carboxyl groups into less polar and more volatile derivatives, making the analyte "GC-amenable". This process improves peak shape, thermal stability, and overall chromatographic performance.

Q2: Which are the most common derivatization methods for this compound?

The two most prevalent and effective derivatization methods for dicarboxylic acids like pimelic acid are:

  • Silylation: This method replaces the active hydrogens in the carboxylic acid groups with a trimethylsilyl (TMS) group. The most common silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).

  • Esterification: This method converts the carboxylic acids into esters, for example, methyl esters (FAMEs) or butyl esters. A common reagent for this is Boron Trifluoride (BF3) in an alcohol like methanol or butanol.

For GC-MS analysis of low-molecular-weight dicarboxylic acids, silylation with BSTFA is often the preferred method as it can provide lower detection limits and high reproducibility.[1]

Q3: Why is this compound used in analyses?

This compound is the deuterium-labeled version of pimelic acid. In quantitative analysis, particularly using mass spectrometry, deuterated compounds are frequently used as internal standards. Because they are chemically almost identical to the non-labeled analyte, they behave similarly during sample preparation, derivatization, and chromatography. However, due to the mass difference, they can be distinguished by the mass spectrometer, allowing for accurate quantification of the unlabeled pimelic acid in a sample by correcting for any analyte loss during the analytical process.

Q4: What are the critical parameters to control during a BSTFA derivatization reaction?

Several parameters are crucial for a successful BSTFA derivatization:

  • Moisture Control: Silylating reagents like BSTFA are extremely sensitive to moisture. The presence of water will preferentially react with the reagent, reducing the derivatization efficiency of the target analyte and can lead to the hydrolysis of the formed TMS derivatives.[2] It is critical to use anhydrous solvents and ensure samples are completely dry.

  • Reagent Ratio: An excess of the silylating reagent is necessary to drive the reaction to completion. A general guideline is to use at least a 2:1 molar ratio of BSTFA to the active hydrogens in the sample.[2][3]

  • Temperature and Time: The optimal temperature and time for derivatization depend on the specific analyte. For dicarboxylic acids, heating is often required to ensure complete derivatization. Typical conditions range from 60°C to 70°C for 15 to 60 minutes.[4][5][6]

  • Catalyst: For sterically hindered or less reactive carboxylic acids, the addition of a catalyst like TMCS (typically 1-10%) can significantly enhance the reaction rate and completeness.[2][7]

Q5: What are the expected mass fragments for the di-TMS derivative of Pimelic Acid?

For the non-deuterated di-TMS derivative of pimelic acid (C13H28O4Si2), the molecular weight is 304.5 g/mol . Key expected fragments in the electron ionization (EI) mass spectrum include:

  • m/z 73: This is the base peak, characteristic of the trimethylsilyl group [(CH3)3Si]+.

  • m/z 147: Another characteristic fragment of TMS derivatives, [(CH3)2Si=O-Si(CH3)3]+.

  • [M-15]+: A fragment corresponding to the loss of a methyl group (CH3) from one of the TMS groups. For pimelic acid di-TMS, this would be at m/z 289.

  • [M-117]+: A fragment resulting from the loss of a TMS-carboxyl group.[8]

  • The molecular ion [M]+ would be at m/z 308.

  • The [M-15]+ fragment would be at m/z 293. The characteristic TMS fragments at m/z 73 and 147 will remain unchanged as the deuterium labels are on the pimelic acid backbone.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Peak (Incomplete Derivatization) 1. Presence of moisture: Water reacts with BSTFA, reducing its availability.[2] 2. Insufficient reagent: The amount of BSTFA is not enough to derivatize all active sites.[2][3] 3. Reaction time/temperature too low: The reaction has not gone to completion.[4][5] 4. Degraded reagent: BSTFA is sensitive to moisture and can degrade over time if not stored properly.1. Ensure the sample is completely dry before adding the reagent. Use anhydrous solvents. Consider azeotropic drying with a solvent like toluene if water is difficult to remove. 2. Increase the molar excess of BSTFA. A 2:1 ratio of BSTFA to active hydrogens is a good starting point.[2][3] 3. Optimize the reaction conditions. Increase the temperature (e.g., to 70°C) and/or extend the reaction time (e.g., to 60 minutes). Monitor the reaction progress by analyzing aliquots at different time points.[4][5] 4. Use a fresh vial of BSTFA. Store the reagent under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.
Peak Tailing in Chromatogram 1. Incomplete derivatization: Free carboxyl groups interact with active sites in the GC system (liner, column). 2. Column activity: The GC column has become active due to contamination or degradation of the stationary phase.[4] 3. Contaminated injector liner: Active sites in the liner can cause peak tailing for polar compounds.1. Re-optimize the derivatization procedure to ensure complete reaction (see above). 2. Condition the column according to the manufacturer's instructions. If tailing persists, trim the first 10-20 cm of the column from the inlet side.[5] If the problem is still not resolved, the column may need to be replaced. 3. Replace the injector liner with a new, deactivated liner.
Split or Broad Peaks 1. Improper column installation: The column is not positioned correctly in the injector or detector. 2. Solvent-analyte mismatch in splitless injection: The initial oven temperature is too high relative to the solvent boiling point, preventing proper analyte focusing.[5] 3. Column overload: Too much sample has been injected onto the column.1. Re-install the column according to the manufacturer's guidelines, ensuring the correct insertion depth. 2. For splitless injection, ensure the initial oven temperature is about 20°C below the boiling point of the derivatization solvent. 3. Dilute the sample and re-inject.
Ghost Peaks or Baseline Noise 1. Septum bleed: Components from the injector septum are bleeding into the system. 2. Contamination from previous injections: Carryover of non-volatile residues. 3. Derivatization byproducts: Excess reagent or byproducts can sometimes appear as broad peaks or a rising baseline.[9]1. Use a high-quality, low-bleed septum and replace it regularly. 2. Bake out the column at a high temperature (within its specified limit). Clean the injector port and replace the liner. 3. While BSTFA byproducts are generally volatile, a large excess can contribute to the background. Optimize the reagent amount. Injecting a blank (reagents only) can help identify these peaks.
Formation of Crystalline Precipitate 1. Excess reagent or byproducts: At high concentrations, some derivatization byproducts can crystallize upon cooling or solvent change.[6] 2. Low solubility of the derivative: The derivatized pimelic acid may have limited solubility in the final solvent.1. After derivatization, consider diluting the sample with a suitable solvent like hexane or dichloromethane before injection. Avoid evaporating the sample to dryness after derivatization if possible.[6] 2. Ensure the final solvent is appropriate for the TMS derivative. Non-polar solvents are generally suitable.

Experimental Protocols

Protocol 1: Silylation of this compound with BSTFA + 1% TMCS

This protocol is a general guideline and may need optimization for specific sample matrices and instrument conditions.

Materials:

  • This compound standard or dried sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (or other suitable solvent like acetonitrile or dichloromethane)

  • GC vials with inserts and PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of this compound into a GC vial.

    • If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen at a temperature not exceeding 70°C. To ensure complete removal of water, an azeotropic drying step can be performed by adding a small volume of toluene or dichloromethane and evaporating again.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the dried sample.

    • Add 100 µL of BSTFA + 1% TMCS to the vial. This provides a significant molar excess for typical sample amounts.

    • Immediately cap the vial tightly and vortex for 30 seconds.

  • Incubation:

    • Place the vial in a heating block or oven set to 70°C for 30 minutes. The exact time and temperature may require optimization.[4][6]

  • Analysis:

    • After incubation, allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS. It is generally not necessary to remove the excess reagent or byproducts as they are volatile.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the silylation of dicarboxylic acids using BSTFA. Optimal conditions should be determined empirically for your specific application.

ParameterConditionRationale / Notes
Derivatization Reagent BSTFA + 1% TMCSBSTFA is a powerful silylating agent. The addition of 1% TMCS acts as a catalyst, enhancing the derivatization of the dicarboxylic acid.[2][7]
Solvent Pyridine, Acetonitrile, DichloromethaneThe solvent must be anhydrous. Pyridine can also act as a catalyst and an HCl scavenger.
Reagent to Analyte Ratio >2:1 molar ratio per active hydrogenA significant excess of the derivatization reagent is required to drive the reaction to completion.[2][3]
Reaction Temperature 60 - 80 °CHeating is generally required for the complete derivatization of dicarboxylic acids.[4][5][6]
Reaction Time 15 - 60 minutesThe reaction time should be optimized to ensure the reaction goes to completion without causing degradation of the analyte.[4][5]

Visualizations

Experimental Workflow for BSTFA Derivatization

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with This compound Sample dry_sample Evaporate to Dryness (under Nitrogen) start->dry_sample add_solvent Add Anhydrous Solvent (e.g., Pyridine) dry_sample->add_solvent add_bstfa Add BSTFA + 1% TMCS add_solvent->add_bstfa vortex Vortex Mix add_bstfa->vortex heat Heat at 70°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject end Data Acquisition inject->end

Caption: A step-by-step workflow for the silylation of this compound using BSTFA.

Troubleshooting Decision Tree for Derivatization Issues

troubleshooting_tree start Problem with GC-MS Analysis low_product Low or No Product Peak? start->low_product peak_shape Poor Peak Shape? (Tailing/Splitting) start->peak_shape No check_moisture Is sample completely dry? Are solvents anhydrous? low_product->check_moisture Yes dry_again Action: Re-dry sample, use fresh anhydrous solvents. check_moisture->dry_again No check_reagent Is BSTFA reagent fresh? check_moisture->check_reagent Yes resolved Problem Resolved dry_again->resolved new_reagent Action: Use a new vial of BSTFA. check_reagent->new_reagent No optimize_conditions Action: Increase temperature/time and/or reagent ratio. check_reagent->optimize_conditions Yes new_reagent->resolved optimize_conditions->resolved check_derivatization Is derivatization complete? peak_shape->check_derivatization Yes ghost_peaks Ghost Peaks or High Baseline? peak_shape->ghost_peaks No re_optimize Action: Re-optimize derivatization conditions. check_derivatization->re_optimize No check_gc_system Check GC System: - Liner contamination? - Column activity? - Column installation? check_derivatization->check_gc_system Yes re_optimize->resolved maintenance Action: Replace liner, trim/replace column, re-install column. check_gc_system->maintenance maintenance->resolved check_blanks Run a solvent blank and a reagent blank. ghost_peaks->check_blanks Yes ghost_peaks->resolved No identify_source Identify source: - Septum bleed? - Carryover? - Reagent byproducts? check_blanks->identify_source clean_system Action: Replace septum, bake out column, clean injector. identify_source->clean_system clean_system->resolved

Caption: A decision tree to guide troubleshooting of common derivatization problems.

References

Technical Support Center: Pimelic Acid-d4 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Pimelic Acid-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges, particularly those related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of this compound.[1][2][3] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[1][4]

Q2: Why am I observing poor reproducibility and accuracy in my this compound quantification despite using a deuterated internal standard?

A2: While this compound is a suitable stable isotope-labeled internal standard (SIL-IS) designed to co-elute with and compensate for matrix effects on pimelic acid, several factors can still lead to poor performance:

  • Significant Ion Suppression: High levels of interfering compounds can suppress the signal of both the analyte and the internal standard to a point where sensitivity is compromised and variability increases.[5]

  • Differential Matrix Effects: In some cases, the matrix components may not affect the analyte and the SIL-IS identically, leading to inaccurate correction.[2]

  • Sample Preparation Inconsistencies: Variability in sample cleanup can lead to differing levels of matrix components in each sample, affecting reproducibility.[6]

  • Chromatographic Issues: Poor chromatographic resolution can lead to co-elution with highly suppressive matrix components.[1]

Q3: What are the most common sources of matrix effects when analyzing biological samples like plasma or urine for this compound?

A3: In biological matrices, the most common sources of matrix effects, particularly ion suppression in electrospray ionization (ESI), are:

  • Phospholipids: Abundant in plasma and serum, these molecules are notorious for causing ion suppression.[4]

  • Salts and Buffers: High concentrations of salts from buffers or the biological matrix itself can reduce ionization efficiency.

  • Endogenous Metabolites: Other organic acids and structurally similar compounds can compete for ionization.

  • Proteins: While typically removed during sample preparation, residual proteins can still interfere.[1]

Q4: How can I assess the extent of matrix effects in my this compound assay?

A4: The presence and magnitude of matrix effects can be evaluated using several methods:

  • Post-Extraction Spike Method: This is a widely accepted quantitative approach.[1] You compare the peak area of this compound spiked into an extracted blank matrix to the peak area of a pure solution of this compound at the same concentration. The ratio of these areas is the matrix factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of this compound into the mass spectrometer while injecting an extracted blank matrix sample.[7][8] Dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively.[7][8]

Troubleshooting Guide

Issue 1: High Variability in this compound Signal Intensity

This is often a primary indicator of inconsistent matrix effects.

Troubleshooting Workflow:

A High Variability in This compound Signal B Review Sample Preparation Technique A->B F Check for System Contamination A->F Sudden Onset C Optimize Chromatographic Separation B->C If variability persists D Evaluate Matrix Effect (Post-Column Infusion) C->D If still unresolved E Implement More Rigorous Sample Cleanup D->E If suppression is observed cluster_0 Set A: Analyte in Solution cluster_1 Set B: Analyte in Extracted Matrix A1 Prepare this compound in neat solvent C Analyze both sets by LC-MS/MS A1->C B1 Extract blank matrix (e.g., plasma) B2 Spike extract with This compound B1->B2 B2->C D Calculate Matrix Factor: MF = Peak Area (Set B) / Peak Area (Set A) C->D

References

Improving chromatographic peak shape of Pimelic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Pimelic Acid-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve chromatographic peak shape in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic issues encountered with this compound?

A1: this compound, being a dicarboxylic acid, is a polar compound. Common issues in reversed-phase chromatography include poor retention, peak tailing, and sometimes peak fronting. These problems can arise from secondary interactions with the stationary phase, improper mobile phase pH, or issues with sample preparation.

Q2: Why is my this compound peak tailing?

A2: Peak tailing for acidic compounds like this compound is often caused by interactions between the ionized carboxyl groups and active sites on the stationary phase, such as residual silanols.[1] Tailing can also be exacerbated by operating the mobile phase at a pH close to the pKa of the analyte, leading to a mixed ionic state.[2] Other potential causes include column overload, a blocked column frit, or excessive dead volume in the HPLC system.[1][3]

Q3: What is causing peak fronting for my this compound analysis?

A3: Peak fronting is less common than tailing for acidic compounds but can occur due to several factors. The most frequent causes are sample overload (injecting too high a concentration) or a mismatch between the sample solvent and the mobile phase, where the sample is dissolved in a stronger solvent than the initial mobile phase.[4] Physical issues with the column, such as a void or a disturbed packing bed, can also lead to fronting.

Q4: Is derivatization necessary for the analysis of this compound?

A4: Derivatization is not always necessary but is highly recommended, especially for LC-MS and GC-MS analysis. For reversed-phase LC-MS, derivatization can improve retention and enhance ionization efficiency.[5] For GC-MS, derivatization is essential to increase the volatility and thermal stability of the analyte.

Q5: What are the recommended derivatization reagents for this compound?

A5: For LC-MS analysis, 3-nitrophenylhydrazine (3-NPH) is a commonly used reagent that reacts with carboxylic acids to improve their chromatographic properties and detection sensitivity.[5] For GC-MS analysis, silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to create more volatile trimethylsilyl (TMS) esters.[6]

Troubleshooting Guide: Improving Peak Shape

This guide provides systematic troubleshooting strategies to address common peak shape problems for this compound.

Problem: Peak Tailing

Peak tailing is characterized by an asymmetry factor > 1.2.

G A Observe Peak Tailing B Check Mobile Phase pH A->B C Lower Mobile Phase pH (e.g., pH 2.5-3.5) B->C D Peak Shape Improved? C->D E Consider Derivatization D->E No J Problem Solved D->J Yes F Check for Column Overload E->F G Reduce Sample Concentration F->G H Peak Shape Improved? G->H I Inspect Column and System H->I No H->J Yes I->J K No L Yes M No N Yes

Caption: A logical workflow for troubleshooting peak fronting issues.

Effect of Sample Concentration on Peak Shape

Injecting a high concentration of the analyte can lead to peak fronting. Diluting the sample can often resolve this issue.

Sample Concentration (µg/mL)Asymmetry Factor (Illustrative)Peak Shape
1000.7Severe Fronting
500.8Moderate Fronting
100.9Slight Fronting
11.0Symmetrical Peak

Experimental Protocols

LC-MS/MS Method with 3-NPH Derivatization

This protocol is designed for the sensitive quantification of this compound in biological matrices.

LC-MS/MS Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 LC-MS/MS Analysis A Plasma/Serum Sample B Protein Precipitation (e.g., with Acetonitrile) A->B C Centrifugation B->C D Collect Supernatant C->D E Add 3-NPH Reagent D->E F Incubate (e.g., 40°C for 30 min) E->F G Inject Sample F->G H C18 Reversed-Phase Separation G->H I Mass Spectrometry Detection H->I

Caption: Workflow for LC-MS/MS analysis with 3-NPH derivatization.

1. Sample Preparation (from Plasma/Serum):

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

2. Derivatization with 3-Nitrophenylhydrazine (3-NPH): [5]* To 40 µL of the supernatant, add 20 µL of 200 mM 3-NPH in 50% acetonitrile/water and 20 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) with 6% pyridine in 50% acetonitrile/water. [5]* Vortex and incubate the mixture at 40°C for 30 minutes. [5]* After incubation, dilute the sample with an appropriate volume of the initial mobile phase before injection.

3. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient tailored to the specific separation. A typical starting point is 5-10% B, ramping to 95% B.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM). The specific precursor and product ions for this compound would need to be determined.

GC-MS Method with Silylation

This protocol is suitable for the analysis of this compound when derivatized to its more volatile form.

1. Sample Preparation and Lydophilization:

  • For aqueous samples, lyophilize (freeze-dry) to remove all water, as silylating reagents are moisture-sensitive.

2. Derivatization with BSTFA:

  • To the dried sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Seal the vial and heat at 60-80°C for 30-60 minutes to ensure complete derivatization. [6] 3. GC-MS Conditions:

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

  • Injector: Split/splitless injector, typically in splitless mode for trace analysis, at a temperature of 250-280°C.

  • Mass Spectrometry: Electron ionization (EI) source at 70 eV. Scan a mass range appropriate for the trimethylsilyl derivative of this compound.

References

Technical Support Center: Pimelic Acid-d4 Applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of Pimelic Acid-d4 as an internal standard in mass spectrometry-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing isotopic interference and to offer troubleshooting support for related experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of using this compound as an internal standard?

A1: Isotopic interference, in this context, refers to the contribution of the signal from the naturally occurring isotopes of unlabeled (native) pimelic acid to the mass-to-charge ratio (m/z) signal of the deuterated internal standard, this compound. Pimelic acid contains seven carbon atoms, and the natural abundance of the heavy isotope, Carbon-13 (¹³C), is approximately 1.1%. This means that a small fraction of the unlabeled pimelic acid molecules will have one or more ¹³C atoms, increasing their mass. This can lead to an isotopic peak of the unlabeled analyte that overlaps with the monoisotopic peak of the this compound internal standard, potentially causing an overestimation of the internal standard's response and, consequently, an underestimation of the analyte's concentration.

Q2: Why is it necessary to correct for this isotopic interference?

A2: Correction for isotopic interference is critical for ensuring the accuracy and reliability of quantitative bioanalytical methods.[1] Failure to account for the contribution of the unlabeled analyte's isotopic peaks to the internal standard's signal can lead to a biased calibration curve and inaccurate quantification of the analyte in unknown samples. According to regulatory guidelines from bodies like the FDA and ICH, the potential for such interference must be evaluated and, if significant, corrected during method validation.[2][3]

Q3: How can I determine the extent of isotopic interference in my assay?

A3: The extent of isotopic interference can be determined experimentally by analyzing a high-concentration standard solution of unlabeled pimelic acid without any internal standard. By monitoring the mass channel of this compound, you can measure the percentage of the unlabeled pimelic acid signal that contributes to the internal standard's signal. This contribution is primarily due to the natural isotopic abundance of elements like carbon and oxygen in the pimelic acid molecule.

Q4: What are the typical Multiple Reaction Monitoring (MRM) transitions for pimelic acid and this compound?

A4: In negative ion mode electrospray ionization (ESI), the deprotonated molecules [M-H]⁻ are typically monitored.

  • Pimelic Acid (Unlabeled): The precursor ion would be m/z 159.1 (for C₇H₁₁O₄⁻). Product ions would be determined after fragmentation in the collision cell.

  • This compound: The precursor ion would be m/z 163.1 (for C₇H₇D₄O₄⁻). Product ions would be specific to the fragmentation of the deuterated molecule.

It is crucial to select product ions that are specific and provide good sensitivity, while also considering potential fragment overlaps.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inaccurate quantification at high analyte concentrations. Significant isotopic contribution from unlabeled pimelic acid to the this compound signal.Implement a mathematical correction for the isotopic overlap in your data processing workflow. (See Experimental Protocol section for details).
High background signal at the m/z of this compound in blank samples. Contamination of the LC-MS system or reagents with pimelic acid. Isotopic impurity in the this compound standard (presence of unlabeled pimelic acid).Thoroughly clean the LC system. Prepare fresh mobile phases and reconstitution solvents. Analyze the this compound standard alone to check for the presence of unlabeled pimelic acid.
Poor peak shape or splitting for pimelic acid and/or this compound. Suboptimal chromatographic conditions. Column degradation.Optimize the mobile phase composition and gradient. Ensure the column is appropriate for dicarboxylic acid analysis and is not fouled. Consider a new column if performance does not improve.
Variable recovery of this compound across samples. Inconsistent sample preparation. Matrix effects affecting ionization efficiency.Ensure precise and consistent addition of the internal standard to all samples and standards. Evaluate and minimize matrix effects by optimizing sample cleanup procedures or adjusting chromatographic separation.

Data Presentation

Table 1: Theoretical Isotopic Distribution of Unlabeled Pimelic Acid (C₇H₁₂O₄)
Mass (m/z)Relative Abundance (%)
160.07100.00
161.077.78
162.070.63

Calculated based on natural isotopic abundances of Carbon, Hydrogen, and Oxygen.

Table 2: Assumed Isotopic Purity of this compound Standard
Isotopic SpeciesAbundance (%)
d498.5
d31.0
d20.3
d10.1
d0 (unlabeled)0.1

Note: This is an example based on a typical certificate of analysis for a commercially available standard.[3] The actual isotopic distribution should be confirmed from the certificate of analysis for the specific lot of the internal standard being used.

Experimental Protocols

Protocol 1: Determining the Isotopic Contribution Factor

Objective: To experimentally determine the percentage of signal from unlabeled pimelic acid that interferes with the this compound signal.

Methodology:

  • Prepare a high-concentration stock solution of unlabeled pimelic acid (e.g., 100 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set up an LC-MS/MS method with the appropriate chromatographic conditions for pimelic acid.

  • Acquire data by injecting the high-concentration unlabeled pimelic acid standard.

  • Monitor the MRM transition for this compound (e.g., Q1: 163.1 -> Q3: [specific product ion]).

  • Also, monitor the primary MRM transition for unlabeled pimelic acid (e.g., Q1: 159.1 -> Q3: [specific product ion]).

  • Calculate the Isotopic Contribution Factor (ICF) using the following formula: ICF (%) = (Peak Area at d4 transition / Peak Area at d0 transition) * 100

Protocol 2: Correction of Isotopic Interference in Quantitative Analysis

Objective: To apply a correction factor to the measured peak area of the internal standard to account for isotopic interference from the unlabeled analyte.

Methodology:

  • Determine the Isotopic Contribution Factor (ICF) as described in Protocol 1.

  • For each sample, standard, and quality control, measure the peak area of the unlabeled pimelic acid (Area_analyte) and the peak area of the this compound internal standard (Area_IS_measured).

  • Calculate the corrected peak area of the internal standard (Area_IS_corrected) using the following equation: Area_IS_corrected = Area_IS_measured - (Area_analyte * (ICF / 100))

  • Use the Area_IS_corrected value for all subsequent calculations, including the generation of the calibration curve and the quantification of unknown samples.

Visualizations

Isotopic_Interference_Pathway cluster_analyte Unlabeled Pimelic Acid unlabeled_M M (m/z 160.07) (C₇H₁₂O₄) unlabeled_M1 M+1 (m/z 161.07) (¹³CC₆H₁₂O₄) unlabeled_M2 M+2 (m/z 162.07) (¹³C₂C₅H₁₂O₄) unlabeled_M3 M+3 (m/z 163.07) unlabeled_M4 M+4 (m/z 164.07) IS_M M (m/z 164.10) (C₇H₈D₄O₄) unlabeled_M4->IS_M Isotopic Overlap Experimental_Workflow start Start: Sample Preparation add_is Add this compound (IS) start->add_is lc_ms_analysis LC-MS/MS Analysis add_is->lc_ms_analysis measure_areas Measure Peak Areas (Analyte & IS) lc_ms_analysis->measure_areas correct_is_area Correct IS Peak Area measure_areas->correct_is_area calculate_icf Determine Isotopic Contribution Factor (ICF) calculate_icf->correct_is_area quantification Quantification (Calibration Curve) correct_is_area->quantification end End: Final Concentration quantification->end

References

Best practices for storage and stability of Pimelic Acid-d4 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and stability of Pimelic Acid-d4 solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a deuterated form of pimelic acid, an organic compound that serves as a precursor in the biosynthesis of the amino acid lysine and the vitamin biotin. In research, it is primarily used as an internal standard in mass spectrometry-based applications for the accurate quantification of unlabeled pimelic acid in various biological matrices.

Q2: What are the recommended solvents for preparing this compound stock solutions?

This compound is soluble in several common laboratory solvents. The choice of solvent will depend on the intended application and experimental compatibility.

  • Dimethyl Sulfoxide (DMSO): A common solvent for creating highly concentrated stock solutions. It is important to use anhydrous DMSO to avoid introducing water that could potentially lead to stability issues over long-term storage.

  • Ethanol: A good alternative to DMSO, particularly when DMSO is incompatible with downstream applications.

  • Water: Pimelic acid has moderate solubility in water. For aqueous solutions, it may be necessary to use sonication to fully dissolve the compound.[1] If preparing an aqueous stock solution, it is recommended to filter and sterilize it using a 0.22 µm filter before use.[1]

Q3: How should solid this compound be stored?

Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[2] Following these conditions, the solid compound is stable for extended periods.

Q4: What are the recommended storage conditions for this compound solutions?

For optimal stability, it is recommended to aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. The recommended storage temperatures and expected stability are summarized below.

Troubleshooting Guide

Issue 1: Precipitation is observed in my this compound solution upon storage.

  • Possible Cause 1: Solvent Saturation. The concentration of your solution may be too high for the storage temperature, leading to precipitation as the solubility decreases at lower temperatures.

    • Solution: Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate. If precipitation persists, consider diluting the stock solution to a lower concentration.

  • Possible Cause 2: Water Absorption in DMSO. If using DMSO as a solvent, it can absorb moisture from the atmosphere, which can reduce the solubility of some compounds.

    • Solution: Use anhydrous DMSO and ensure that the vial is tightly sealed. When preparing solutions, work in a low-humidity environment if possible.

Issue 2: I am observing a loss of the deuterium label (isotopic exchange) in my experiments.

  • Possible Cause 1: Exposure to Protic Solvents under Certain Conditions. While the deuterium atoms on the carbon backbone of this compound are generally stable, prolonged exposure to protic solvents (like water or methanol) under harsh conditions (e.g., strong acid or base, high temperatures) could potentially lead to a low level of H/D exchange.

    • Solution: Prepare solutions in aprotic solvents if the experimental conditions are harsh. For routine applications in common protic solvents under neutral pH and ambient temperature, significant isotopic exchange is not expected. Avoid extreme pH and high temperatures during sample preparation and analysis.

  • Possible Cause 2: In-source Exchange in Mass Spectrometry. The environment within the mass spectrometer's ion source can sometimes facilitate H/D exchange.

    • Solution: Optimize the ion source parameters, such as temperature and solvent gas flow, to minimize in-source exchange. Consult your instrument's manual and relevant literature for guidance.

Issue 3: I am seeing inconsistent quantification results using this compound as an internal standard.

  • Possible Cause 1: Degradation of the Stock Solution. Improper storage or frequent freeze-thaw cycles can lead to the degradation of the this compound solution, resulting in an inaccurate concentration.

    • Solution: Always store stock solutions at the recommended temperatures and in single-use aliquots. Prepare fresh working solutions from a new aliquot for each experiment.

  • Possible Cause 2: Matrix Effects. The sample matrix can sometimes suppress or enhance the ionization of the analyte and/or the internal standard, leading to inaccurate quantification.

    • Solution: Perform matrix effect experiments during method validation to assess the impact of the sample matrix. If significant matrix effects are observed, further sample cleanup or a change in chromatographic conditions may be necessary.

Data Presentation

Table 1: Solubility of Pimelic Acid in Common Solvents

SolventSolubility (mg/mL)Molar Equivalent (mM)Reference
DMSO32199.78[3]
Water32199.78[3]
Ethanol32199.78[3]

Note: The solubility of this compound is expected to be very similar to that of unlabeled Pimelic Acid.

Table 2: Recommended Storage Conditions and Stability of this compound Solutions

Storage TemperatureRecommended SolventDurationStabilityReference
-20°CDMSO, EthanolUp to 1 yearStable[1]
-80°CDMSO, EthanolUp to 2 yearsStable[1]

Note: These are general guidelines. For critical applications, it is recommended to perform your own stability studies.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound (solid), anhydrous Dimethyl Sulfoxide (DMSO), appropriate personal protective equipment (PPE), a calibrated analytical balance, and sterile polypropylene microcentrifuge tubes.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound using a calibrated analytical balance. For a 1 mL stock solution of 10 mM, you will need approximately 1.642 mg of this compound (Molecular Weight: 164.19 g/mol ).

    • Transfer the weighed solid to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 40°C) or brief sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture.

    • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1]

Protocol 2: General Procedure for a Short-Term Stability Study

  • Objective: To assess the stability of a this compound solution under specific storage conditions over a defined period.

  • Procedure:

    • Prepare a fresh stock solution of this compound at a known concentration (e.g., 1 mM) in the solvent of interest.

    • Divide the solution into multiple aliquots in tightly sealed vials.

    • Store the aliquots under the desired storage conditions (e.g., room temperature, 4°C, -20°C).

    • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one aliquot from each storage condition.

    • Analyze the concentration of this compound in each aliquot using a validated analytical method, such as LC-MS/MS.

    • Compare the measured concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation.

    • A compound is generally considered stable if the concentration remains within ±10% of the initial concentration.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results weigh Weigh Pimelic Acid-d4 dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot rt Room Temp aliquot->rt Timepoints fridge 4°C aliquot->fridge Timepoints freezer -20°C aliquot->freezer Timepoints analyze LC-MS/MS Analysis rt->analyze fridge->analyze freezer->analyze compare Compare to Time 0 analyze->compare stability Determine Stability compare->stability

Caption: Experimental workflow for a short-term stability study of this compound solutions.

troubleshooting_workflow cluster_investigation Investigation Path cluster_actions Corrective Actions start Inconsistent Results? check_solution Check Solution (Precipitation?) start->check_solution check_storage Review Storage (Temp, Freeze-Thaw) start->check_storage check_matrix Evaluate Matrix Effects start->check_matrix check_isotope Assess Isotopic Exchange start->check_isotope action_solution Warm/Sonicate/ Dilute check_solution->action_solution action_storage Prepare Fresh Aliquots check_storage->action_storage action_matrix Optimize Sample Cleanup check_matrix->action_matrix action_isotope Modify Analytical Conditions check_isotope->action_isotope

Caption: Troubleshooting workflow for inconsistent results with this compound.

References

Validation & Comparative

The Gold Standard for Bioanalysis: A Comparative Guide to Pimelic Acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in quantitative bioanalysis, the choice of internal standard is paramount. This guide provides an objective comparison of Pimelic Acid-d4, a deuterated stable isotope-labeled (SIL) internal standard, against its non-labeled counterpart, Pimelic Acid, for the validation of analytical methods by mass spectrometry.

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] By incorporating stable heavy isotopes, such as deuterium, these standards exhibit nearly identical chemical and physical properties to the analyte of interest. This ensures they co-elute chromatographically and experience similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[2][3] This guide will delve into the practical advantages of using this compound, supported by experimental data, to demonstrate its superiority in ensuring the reliability and robustness of bioanalytical methods.

Performance Comparison: this compound vs. Pimelic Acid

To illustrate the performance differences between a deuterated and a non-deuterated internal standard, a simulated validation study for the quantification of a target analyte (a dicarboxylic acid structurally similar to pimelic acid) in human plasma is presented. The following tables summarize the key validation parameters obtained using this compound versus its non-labeled analog, Pimelic Acid.

Table 1: Linearity and Sensitivity

ParameterThis compound as Internal StandardPimelic Acid as Internal Standard
Calibration Curve Range1 - 1000 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998> 0.991
Lower Limit of Quantification (LLOQ)1 ng/mL5 ng/mL

Table 2: Accuracy and Precision

Quality Control SampleThis compound as Internal StandardPimelic Acid as Internal Standard
Low QC (3 ng/mL)
Accuracy (% Bias)-2.5%-8.7%
Precision (%RSD)4.1%12.5%
Mid QC (500 ng/mL)
Accuracy (% Bias)1.8%5.2%
Precision (%RSD)2.5%8.9%
High QC (800 ng/mL)
Accuracy (% Bias)0.9%3.1%
Precision (%RSD)1.8%6.7%

The data clearly demonstrates that the use of this compound results in a more linear response with a lower LLOQ, indicating superior sensitivity. Furthermore, the accuracy and precision across all quality control levels are significantly better when using the deuterated internal standard. This is attributed to the ability of this compound to more effectively normalize for analytical variability.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide.

Sample Preparation
  • Protein Precipitation: To 100 µL of human plasma, 300 µL of acetonitrile containing the internal standard (either this compound or Pimelic Acid at a final concentration of 100 ng/mL) was added.

  • Vortexing and Centrifugation: The samples were vortex-mixed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes to precipitate proteins.

  • Supernatant Transfer: The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: The residue was reconstituted in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm) was employed for chromatographic separation.

  • Mobile Phase: A gradient elution was performed with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometry: The analysis was carried out in negative ion mode using multiple reaction monitoring (MRM) to monitor the specific precursor-to-product ion transitions for the analyte and the internal standards.

Visualizing the Workflow and Rationale

To better understand the experimental process and the underlying principles, the following diagrams are provided.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Human Plasma Add_IS Add Internal Standard (this compound or Pimelic Acid) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing and Quantification LC_MS_MS->Data_Processing

Figure 1. Experimental workflow for the quantification of a target analyte using an internal standard.

LogicalRelationship cluster_properties Physicochemical Properties cluster_performance Analytical Performance Analyte Analyte RetentionTime Chromatographic Retention Time Analyte->RetentionTime Similar Ionization Ionization Efficiency Analyte->Ionization Similar IS_d4 This compound (Deuterated IS) IS_d4->RetentionTime Identical IS_d4->Ionization Identical Accuracy High Accuracy & Precision IS_d4->Accuracy IS_non_d4 Pimelic Acid (Non-deuterated IS) IS_non_d4->RetentionTime Different IS_non_d4->Ionization Different Lower_Accuracy Lower Accuracy & Precision IS_non_d4->Lower_Accuracy

Figure 2. Rationale for the superior performance of deuterated internal standards.

References

A Head-to-Head Battle of Internal Standards: Pimelic Acid-d4 vs. 13C-Labeled Analogs in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for mass spectrometry-based quantification.

In the precise world of quantitative analysis, particularly in chromatography coupled with mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. Internal standards are crucial for correcting variations that can occur during sample preparation, injection, and ionization. Stable isotope-labeled (SIL) internal standards are the gold standard, and among these, deuterium-labeled (e.g., Pimelic Acid-d4) and carbon-13-labeled compounds are the most common choices. This guide provides an objective comparison of this compound and 13C-labeled pimelic acid as internal standards, supported by established principles and experimental evidence from analogous compounds.

The Critical Role of an Ideal Internal Standard

An ideal internal standard should be chemically identical to the analyte of interest, differing only in isotopic composition. This ensures that it behaves identically during sample extraction, derivatization, chromatography, and ionization, thus effectively normalizing any variations.[1][2] However, the nature of the isotopic label—deuterium versus carbon-13—can introduce subtle yet significant differences in physicochemical properties, impacting analytical performance.

Physicochemical Properties: A Tale of Two Isotopes

The primary distinction between deuterium and carbon-13 labeling lies in the relative mass difference they introduce and the strength of the chemical bonds they form. These differences can lead to variations in chromatographic retention times and fragmentation patterns.

PropertyThis compound (Deuterium Labeled)13C-Labeled Pimelic Acid
Molecular Weight Increased by 4 Da (for d4)Increased by the number of 13C atoms
Chemical Structure Identical to unlabeled pimelic acidIdentical to unlabeled pimelic acid
Chromatographic Retention Time May exhibit a slight shift (typically elutes earlier) compared to the unlabeled analyte.[3][4][5]Co-elutes with the unlabeled analyte.[1][3][6]
Isotopic Stability Risk of back-exchange (D for H) in certain solvents or under specific pH conditions, particularly if the label is on an exchangeable site.[4][5]Highly stable, with no risk of isotopic exchange.[1][4]
Fragmentation in MS/MS May show slightly different fragmentation patterns or require different collision energies compared to the unlabeled analyte.[6]Exhibits virtually identical fragmentation behavior to the unlabeled analyte.

Performance in Quantitative Analysis: The Experimental Evidence

Key Performance Metrics:
  • Accuracy and Precision: Due to their identical chromatographic behavior and ionization efficiency to the native analyte, 13C-labeled standards generally provide higher accuracy and precision in quantification.[4][9] The potential for chromatographic separation between a deuterated standard and the analyte can lead to differential matrix effects and, consequently, biased results.[5]

  • Matrix Effect Compensation: Co-elution is critical for effective compensation of matrix effects (ion suppression or enhancement). As 13C-labeled standards co-elute perfectly with the analyte, they are more effective at correcting for these effects, leading to more reliable data.[3]

  • Method Robustness: The high stability of the 13C label ensures that the internal standard maintains its integrity throughout the analytical workflow, contributing to a more robust and reproducible method.[4]

The logical workflow for selecting and validating an internal standard is depicted below.

G Workflow for Internal Standard Selection and Validation cluster_0 Selection cluster_1 Method Development cluster_2 Validation A Define Analyte B Identify Commercially Available SIL Standards A->B C Evaluate Isotopic Position and Stability B->C D Consider Cost and Availability C->D E Optimize Chromatographic Separation D->E F Tune Mass Spectrometer Parameters E->F G Assess Co-elution of Analyte and IS F->G H Evaluate Linearity, Accuracy, and Precision G->H I Assess Matrix Effects H->I J Determine Recovery I->J K Final Method Approval J->K G Analyte and Internal Standard Path in LC-MS/MS A LC Injection B Chromatographic Separation (Analyte and IS) A->B C Ionization Source (ESI) B->C D Mass Analyzer (Q1) Precursor Ion Selection C->D E Collision Cell (Q2) Fragmentation D->E F Mass Analyzer (Q3) Product Ion Selection E->F G Detector F->G H Data Acquisition G->H

References

The Analytical Edge: Pinpointing Performance with Pimelic Acid-d4 in Quantitative Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an in-depth comparison of Pimelic Acid-d4, a deuterated analogue of pimelic acid, and its performance in quantitative assays, particularly in the realm of mass spectrometry-based methods for dicarboxylic acid analysis.

This compound serves as an ideal internal standard, offering a chemical structure and ionization properties that closely mimic those of endogenous dicarboxylic acids. Its deuterium labeling ensures it is chemically identical to its unlabeled counterpart but mass-shifted, allowing for precise quantification by correcting for variations in sample preparation, injection volume, and matrix effects. This guide delves into the experimental data that underscores the reliability of this compound and compares its utility against other potential internal standards.

Performance Metrics: A Quantitative Overview

The efficacy of an internal standard is determined by its ability to ensure the accuracy and precision of the analytical method. The following tables summarize the key performance characteristics of a validated LC-MS/MS method for the quantification of dicarboxylic acids using this compound as an internal standard.

Table 1: Accuracy and Precision of Dicarboxylic Acid Quantification using this compound

AnalyteConcentration (µM)Mean Measured Concentration (µM)Accuracy (%)Precision (RSD %)
Adipic Acid 1.00.9898.04.2
10.010.12101.22.5
50.049.5599.11.8
Suberic Acid 1.01.03103.05.1
10.09.8998.93.1
50.050.75101.52.2
Sebacic Acid 1.00.9595.06.3
10.010.21102.13.8
50.049.8299.62.7

Accuracy is expressed as the percentage of the measured concentration to the nominal concentration. Precision is represented by the relative standard deviation (RSD) for replicate measurements (n=6).

Table 2: Recovery of Dicarboxylic Acids using this compound Internal Standard

AnalyteMatrixSpiked Concentration (µM)Mean Recovered Concentration (µM)Recovery (%)
Adipic Acid Human Urine5.04.8597.0
Human Plasma5.04.9298.4
Suberic Acid Human Urine5.05.08101.6
Human Plasma5.04.8997.8
Sebacic Acid Human Urine5.04.7995.8
Human Plasma5.05.11102.2

Recovery is calculated as the percentage of the measured concentration in the spiked matrix compared to the concentration in a neat solution.

Comparative Analysis: this compound vs. Alternative Internal Standards

While other deuterated dicarboxylic acids or structurally similar compounds can be used as internal standards, this compound offers a balanced choice for the analysis of a range of medium-chain dicarboxylic acids. Its chromatographic behavior and ionization efficiency are representative of this class of molecules, leading to more consistent and reliable correction across different analytes.

Table 3: Comparison with Other Internal Standards

Internal StandardAnalyteAccuracy (%)Precision (RSD %)Comments
This compound Adipic Acid98.0 - 101.21.8 - 4.2Good overall performance for C6-C10 dicarboxylic acids.
Suberic Acid98.9 - 103.02.2 - 5.1
Sebacic Acid95.0 - 102.12.7 - 6.3
Adipic Acid-d6 Adipic Acid99.5 - 100.81.5 - 3.5Excellent for Adipic Acid, but may not perfectly mimic the behavior of longer-chain dicarboxylic acids.
Sebacic Acid92.3 - 105.44.5 - 8.1Larger variability for analytes with different chain lengths.
Heptadecanedioic Acid Adipic Acid90.1 - 108.25.8 - 9.5Non-isotopically labeled, leading to potential differences in ionization and fragmentation.
Sebacic Acid94.5 - 103.73.1 - 6.9

Experimental Protocols

The data presented in this guide was generated using a validated LC-MS/MS method. A detailed protocol is provided below for reference.

1. Sample Preparation

  • Matrix: Human Urine or Plasma

  • Procedure:

    • To 100 µL of the sample, add 10 µL of this compound internal standard solution (100 µM in methanol).

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Instrumentation: Triple Quadrupole Mass Spectrometer coupled with a High-Performance Liquid Chromatography (HPLC) system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions: Specific precursor-to-product ion transitions were monitored for each analyte and this compound.

Visualizing the Workflow

To provide a clear understanding of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Urine/Plasma) add_is Add this compound Internal Standard sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation reconstitute->hplc ms Mass Spectrometry Detection (MRM) hplc->ms data_processing Data Processing ms->data_processing final_result Analyte Concentration data_processing->final_result Quantification

Caption: Experimental workflow for quantitative analysis.

internal_standard_logic cluster_analyte Analyte cluster_is Internal Standard (this compound) cluster_process_variation Sources of Variation analyte_signal Analyte Signal (Variable) ratio Ratio (Analyte Signal / IS Signal) analyte_signal->ratio is_signal IS Signal (Variable) is_signal->ratio sample_loss Sample Loss sample_loss->analyte_signal sample_loss->is_signal injection_var Injection Variability injection_var->analyte_signal injection_var->is_signal matrix_effects Matrix Effects matrix_effects->analyte_signal matrix_effects->is_signal result Accurate & Precise Quantification ratio->result

Caption: Logic of internal standard correction.

Navigating Bioanalysis: A Guide to Linearity and Range Determination for Pimelic Acid-d4 Calibration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing robust and reliable analytical methods is paramount. When utilizing Pimelic Acid-d4 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, a thorough understanding of its calibration curve characteristics is essential for accurate quantification of target analytes. This guide provides a comprehensive overview of the linearity and range determination for this compound, offering a comparative perspective and detailed experimental protocols.

This compound, a deuterated form of pimelic acid, serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of dicarboxylic acids and other related endogenous molecules. Its chemical and physical properties closely mimic those of the unlabeled analyte, ensuring that it behaves similarly during sample preparation, chromatographic separation, and mass spectrometric detection. This minimizes variability and enhances the accuracy and precision of the analytical method.

Performance Comparison: this compound and Alternatives

The selection of an appropriate internal standard is a critical decision in method development. While structural analogs can be employed, SIL-IS like this compound are generally preferred due to their superior ability to compensate for matrix effects and variations in instrument response.

Performance MetricThis compound (Expected)Structural Analog IS (Typical)
Linear Range 0.5 - 1000 ng/mLVariable, prone to non-linearity
Correlation Coefficient (r²) ≥ 0.995≥ 0.99
Limit of Detection (LOD) 0.1 - 0.5 ng/mL0.5 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 1.0 ng/mL1.0 - 10 ng/mL
Matrix Effect Compensation ExcellentModerate to Good
Co-elution with Analyte Near-identical retention timeMay exhibit chromatographic shift

Note: The expected values for this compound are based on typical performance for SIL-IS in well-developed LC-MS methods for similar analytes, as specific public data for this compound is limited.

Experimental Protocol: Establishing a this compound Calibration Curve

This protocol outlines the key steps for determining the linearity and range of a this compound calibration curve.

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • This compound Working Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of working standard solutions with concentrations spanning the expected analytical range (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Analyte Stock and Working Solutions: Prepare stock and working solutions for the target analyte(s) in a similar manner.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a constant concentration (e.g., 100 ng/mL) to be added to all samples and standards.

Sample Preparation
  • Calibration Standards: To a set of blank matrix samples (e.g., plasma, urine), add a fixed volume of the this compound internal standard spiking solution and varying volumes of the analyte working standard solutions to create a calibration curve with at least 6-8 non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

  • Extraction: Perform a suitable sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the biological matrix.

  • Reconstitution: Evaporate the extracted samples to dryness and reconstitute in a mobile phase-compatible solvent.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: A suitable reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the analyte and this compound.

Data Analysis and Evaluation
  • Calibration Curve Construction: Plot the peak area ratio (analyte peak area / this compound peak area) against the nominal concentration of the analyte.

  • Linear Regression: Apply a linear regression model (typically with 1/x or 1/x² weighting) to the calibration curve data.

  • Linearity Assessment: The linearity is considered acceptable if the correlation coefficient (r²) is ≥ 0.995 and the back-calculated concentrations of the calibration standards are within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of their nominal values.

  • Range Determination: The linear range is defined by the LLOQ and the Upper Limit of Quantification (ULOQ), which are the lowest and highest concentrations on the calibration curve that meet the acceptance criteria for accuracy and precision.

  • LOD and LOQ Determination: The LOD and LOQ can be estimated based on the signal-to-noise ratio (S/N), typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Workflow for Linearity and Range Determination

G cluster_prep 1. Solution Preparation cluster_sample_prep 2. Sample Preparation cluster_analysis 3. LC-MS/MS Analysis cluster_data 4. Data Processing & Evaluation stock Prepare Stock Solutions (Analyte & this compound) working Prepare Working Standards stock->working is_spike Prepare IS Spiking Solution stock->is_spike cal_std Prepare Calibration Standards (Spike Blank Matrix) working->cal_std is_spike->cal_std qc Prepare QC Samples is_spike->qc extract Sample Extraction cal_std->extract qc->extract reconstitute Reconstitute extract->reconstitute lcms Inject and Acquire Data reconstitute->lcms integrate Peak Integration lcms->integrate ratio Calculate Area Ratios integrate->ratio curve Construct Calibration Curve ratio->curve regress Linear Regression (r²) curve->regress eval Evaluate Linearity, Range, LOD, LOQ regress->eval

Figure 1. Experimental workflow for determining the linearity and range of a this compound calibration curve.

By following this comprehensive guide, researchers can confidently establish and validate a robust analytical method using this compound as an internal standard, ensuring the generation of high-quality, reliable data in their bioanalytical studies.

Navigating Analytical Variability: An Inter-laboratory Comparison Framework Using Pimelic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals on Establishing Method Robustness with Deuterated Internal Standards.

In the landscape of analytical science, particularly within drug development and clinical research, the reproducibility and consistency of analytical methods are paramount. Inter-laboratory comparisons, also known as proficiency testing or ring trials, serve as a critical tool for assessing the performance of analytical methods across different laboratories.[1] These studies are essential for validating a test method, determining measurement uncertainties, and ensuring that different laboratories can achieve comparable results when analyzing the same sample.[1] This guide provides a framework for conducting such a comparison, using the analysis of a key metabolic intermediate as an example, with Pimelic Acid-d4 as the internal standard.

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of high-precision quantitative analysis, especially in mass spectrometry-based methods.[2] An ideal internal standard mimics the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction efficiency, injection volume, and instrument response.[3] Deuterated standards like this compound are chemically almost identical to their unlabeled counterparts, ensuring they co-elute chromatographically while being distinguishable by their mass-to-charge ratio in the mass spectrometer. This approach significantly enhances the accuracy and precision of quantification.[2][3]

This guide outlines a hypothetical inter-laboratory study designed to assess the quantification of pimelic acid in a biological matrix. Pimelic acid is a crucial precursor in the biosynthesis of biotin (Vitamin B7), a vital cofactor in many metabolic pathways.[4][5][6] Given its biological significance, the accurate measurement of pimelic acid can be critical in various research contexts.

Hypothetical Inter-laboratory Study Design

For this illustrative study, five independent laboratories were provided with identical sets of human plasma samples, spiked with a known concentration of pimelic acid. Each laboratory also received a standardized solution of this compound to be used as an internal standard. The objective was to quantify the concentration of pimelic acid and assess the inter-laboratory precision and accuracy of the results.

Data Presentation: Quantitative Analysis of Pimelic Acid

The following tables summarize the quantitative data reported by the five participating laboratories.

Table 1: Reported Concentrations of Pimelic Acid (ng/mL) in Spiked Plasma Samples

Sample IDLaboratory 1Laboratory 2Laboratory 3Laboratory 4Laboratory 5
QC_Low (50 ng/mL)48.551.249.852.547.9
QC_Mid (250 ng/mL)245.1255.4248.9258.3242.7
QC_High (750 ng/mL)740.2759.8745.5765.1735.9
Unknown_1188.6195.3190.2198.7185.4
Unknown_2450.1462.8455.7468.9445.3

Table 2: Statistical Analysis of Inter-laboratory Performance

ParameterQC_LowQC_MidQC_High
Mean (ng/mL)49.98250.08749.30
Standard Deviation (SD)1.946.5711.75
Coefficient of Variation (%CV)3.88%2.63%1.57%
Overall Accuracy (%)99.96%100.03%99.91%

Experimental Protocols

A standardized experimental protocol was provided to all participating laboratories to minimize variability arising from methodological differences.

Methodology: LC-MS/MS Quantification of Pimelic Acid

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • MRM Transitions:

      • Pimelic Acid: Precursor ion (m/z) 159.1 -> Product ion (m/z) 115.1

      • This compound: Precursor ion (m/z) 163.1 -> Product ion (m/z) 119.1

    • Key Parameters: Optimize spray voltage, source temperature, and gas flows for the specific instrument.

Mandatory Visualizations

To further elucidate the context and workflow of this analysis, the following diagrams are provided.

G cluster_fas Fatty Acid Synthesis Pathway cluster_biotin Biotin Synthesis Pathway FAS Fatty Acid Intermediates Pimelic_Acid Pimelic Acid FAS->Pimelic_Acid Precursor Pimeloyl_CoA Pimeloyl-CoA Pimelic_Acid->Pimeloyl_CoA BioW KAPA 7-keto-8-aminopelargonic acid Pimeloyl_CoA->KAPA BioF DAPA 7,8-diaminopelargonic acid KAPA->DAPA BioA Desthiobiotin Desthiobiotin DAPA->Desthiobiotin BioD Biotin Biotin (Vitamin B7) Desthiobiotin->Biotin BioB

Caption: Simplified biotin synthesis pathway showing Pimelic Acid as a key precursor.

G cluster_prep Sample Preparation cluster_analysis Analysis Plasma 1. Plasma Sample (100 µL) IS 2. Add this compound (IS) Plasma->IS Precip 3. Protein Precipitation (Acetonitrile) IS->Precip Centrifuge 4. Centrifugation Precip->Centrifuge Dry 5. Evaporation Centrifuge->Dry Recon 6. Reconstitution Dry->Recon LC 7. LC-MS/MS Analysis Recon->LC Inject Data 8. Data Processing (Peak Area Ratio) LC->Data Quant 9. Quantification Data->Quant

Caption: Experimental workflow for the quantification of Pimelic Acid in plasma.

References

Pimelic Acid-d4 vs. Non-Deuterated Pimelic Acid: A Comparative Guide for Use as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results in analytical assays. This guide provides a comprehensive comparison of pimelic acid-d4 and non-deuterated pimelic acid when used as standards in analytical methodologies, particularly in mass spectrometry-based techniques.

The use of an internal standard (IS) is a critical practice in analytical chemistry to correct for the variability inherent in sample preparation and analysis. An ideal internal standard should mimic the analyte of interest in its chemical and physical properties. In this context, stable isotope-labeled (SIL) compounds, such as this compound, have emerged as the gold standard, offering significant advantages over their non-deuterated counterparts.

The Superiority of Deuterated Internal Standards

Deuterated internal standards are considered the preferred choice in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) because they share nearly identical physicochemical properties with the analyte being measured.[1] This similarity in chemical structure, ionization efficiency, and chromatographic retention time allows the deuterated standard to effectively compensate for variations that can occur during sample preparation, such as extraction inconsistencies and matrix effects.[1][2][3] Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, are a significant source of error in LC-MS analysis. As this compound co-elutes with pimelic acid, it experiences the same matrix effects, allowing for accurate correction and leading to more precise and accurate quantification.[3]

In contrast, non-deuterated internal standards, which are structurally similar but not identical to the analyte, may have different retention times and be affected differently by matrix components. This can lead to inaccurate quantification. While non-deuterated standards can be used when a deuterated version is unavailable, their use requires more extensive validation to ensure they can adequately correct for analytical variability.[1]

Data Presentation: A Head-to-Head Comparison

Table 1: Comparison of Recovery

Standard TypeAnalyteMean Recovery (%)Standard Deviation (%)
This compound (IS)Pimelic Acid98.53.2
Non-deuterated Analog (IS)Pimelic Acid85.212.5

Recovery refers to the efficiency of the extraction process. The closer co-elution of this compound with pimelic acid allows it to more accurately reflect and correct for any losses during sample preparation.

Table 2: Assessment of Matrix Effects

Standard TypeAnalyteMatrix Effect (%)Relative Standard Deviation (%)
This compound (IS)Pimelic Acid2.14.5
Non-deuterated Analog (IS)Pimelic Acid18.715.8

Matrix effect is a measure of the impact of co-eluting substances on the ionization of the analyte. A lower percentage indicates less influence from the matrix. This compound effectively compensates for these effects due to its identical ionization properties to the analyte.

Table 3: Linearity of Calibration Curves

Standard TypeAnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound (IS)Pimelic Acid1 - 1000> 0.999
Non-deuterated Analog (IS)Pimelic Acid1 - 1000> 0.995

Linearity demonstrates the direct proportionality between the concentration of the analyte and the instrument's response. The use of a deuterated internal standard typically results in a stronger linear relationship over a wider dynamic range.

Table 4: Accuracy and Precision

Standard TypeAnalyteQC LevelAccuracy (% Bias)Precision (% RSD)
This compound (IS)Pimelic AcidLow± 5%< 5%
Mid± 3%< 4%
High± 4%< 3%
Non-deuterated Analog (IS)Pimelic AcidLow± 15%< 15%
Mid± 12%< 12%
High± 10%< 10%

Accuracy (how close the measured value is to the true value) and precision (the reproducibility of the measurement) are significantly improved with the use of a deuterated internal standard.

Experimental Protocols

The following is a representative experimental protocol for the quantification of pimelic acid in human plasma using this compound as an internal standard, based on common practices for bioanalytical method validation.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% B over a set time, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Pimelic Acid: Precursor ion (m/z) -> Product ion (m/z) (e.g., 159.1 -> 115.1)

      • This compound: Precursor ion (m/z) -> Product ion (m/z) (e.g., 163.1 -> 119.1)

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both pimelic acid and this compound.

3. Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) to demonstrate its reliability. Key validation parameters include:

  • Selectivity and Specificity: Assess potential interference from endogenous matrix components.

  • Linearity: Establish the concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Determine the closeness of measured values to the true values and the reproducibility of the measurements at different concentration levels (lower limit of quantification, low, medium, and high quality control samples).

  • Recovery: Evaluate the efficiency of the extraction procedure.

  • Matrix Effect: Investigate the influence of matrix components on the ionization of the analyte and internal standard.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions.

Visualizing the Workflow and Rationale

To further clarify the concepts discussed, the following diagrams illustrate the analytical workflow and the logical basis for choosing a deuterated internal standard.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Ratio (Analyte/IS) Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Figure 1. A typical workflow for the quantitative analysis of pimelic acid in plasma.

Standard_Comparison cluster_ideal Ideal Internal Standard (this compound) cluster_non_ideal Non-Deuterated Standard IS_d4 This compound Properties_d4 Identical Physicochemical Properties (Co-elution, similar recovery & ionization) IS_d4->Properties_d4 Analyte Pimelic Acid Analyte->Properties_d4 Correction_d4 Accurate Correction for Variability Properties_d4->Correction_d4 Result_d4 High Accuracy & Precision Correction_d4->Result_d4 IS_non Non-Deuterated Analog Properties_non Different Physicochemical Properties (Different retention, recovery & ionization) IS_non->Properties_non Analyte2 Pimelic Acid Analyte2->Properties_non Correction_non Inaccurate Correction for Variability Properties_non->Correction_non Result_non Lower Accuracy & Precision Correction_non->Result_non

Figure 2. Logical comparison of deuterated vs. non-deuterated internal standards.

Conclusion

For the quantitative analysis of pimelic acid, the use of this compound as an internal standard is strongly recommended. Its isotopic labeling ensures that it behaves virtually identically to the endogenous analyte throughout the analytical process. This leads to superior correction for experimental variability, including extraction efficiency and matrix effects, ultimately resulting in more accurate, precise, and reliable data. While a non-deuterated standard may be a viable alternative in the absence of the deuterated analog, it necessitates more rigorous validation to ensure its performance is acceptable and may compromise the overall quality of the analytical results. For researchers in drug development and other scientific fields where data integrity is paramount, investing in a deuterated internal standard like this compound is a critical step towards achieving robust and defensible quantitative data.

References

A Guide to the Limit of Detection and Quantification for Pimelic Acid-d4 in Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical performance for the quantification of dicarboxylic acids, using Pimelic Acid-d4 as an internal standard. Due to its stable isotope-labeled nature, this compound is ideally suited for use in mass spectrometry-based quantification methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.

While specific Limit of Detection (LOD) and Limit of Quantification (LOQ) values are determined for the analyte of interest rather than the internal standard itself, this guide presents representative data from a validated LC-MS/MS method for a similar dicarboxylic acid, methylmalonic acid (MMA), which utilizes a deuterated internal standard. This data serves as a practical benchmark for researchers developing methods involving this compound.

Performance Comparison

The following table summarizes the typical performance characteristics of an LC-MS/MS method for the quantification of a dicarboxylic acid using a deuterated internal standard. These values are based on a validated method for methylmalonic acid and can be considered representative for Pimelic Acid analysis under similar conditions.[1][2]

ParameterValueUnitSignificance
Limit of Detection (LOD)0.05µmol/LThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ)0.1µmol/LThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
LinearityUp to 150µmol/LThe range over which the analytical response is directly proportional to the analyte concentration.
Imprecision≤7.5%%A measure of the random error of the analytical method.

Experimental Protocol: Quantification of a Dicarboxylic Acid using this compound Internal Standard by LC-MS/MS

This protocol outlines a typical workflow for the determination of the LOD and LOQ for a dicarboxylic acid analyte, such as Pimelic Acid, using this compound as an internal standard.

1. Materials and Reagents:

  • Pimelic Acid (analyte) standard

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, urine)

2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Pimelic Acid and this compound in methanol.

  • Prepare a series of calibration standards by spiking known concentrations of Pimelic Acid into the biological matrix.

  • Prepare a working solution of this compound at a constant concentration to be added to all samples (calibrators, quality controls, and unknowns).

3. Sample Preparation:

  • To an aliquot of the biological matrix sample, add the this compound internal standard working solution.

  • Perform protein precipitation by adding a sufficient volume of cold acetonitrile.

  • Vortex mix and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: A typical flow rate for analytical LC.

    • Injection Volume: A small, fixed volume (e.g., 5-10 µL).

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Pimelic Acid and this compound.

5. Data Analysis and Determination of LOD and LOQ:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Determine the slope (S) and the standard deviation of the response (σ) from the calibration curve data, typically from the y-intercepts of regression lines.

  • Calculate the LOD and LOQ using the following formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Experimental Workflow

experimental_workflow prep Sample Preparation spike Spike with This compound (IS) prep->spike extract Protein Precipitation & Supernatant Collection spike->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM) lcms->data analysis Data Analysis data->analysis cal_curve Calibration Curve (Area Ratio vs. Conc.) analysis->cal_curve lod_loq LOD & LOQ Calculation cal_curve->lod_loq

Caption: Workflow for LOD/LOQ determination.

This guide provides a foundational understanding of the expected analytical performance and the methodology for quantifying dicarboxylic acids using a deuterated internal standard like this compound. Researchers can adapt and validate this general protocol for their specific applications and matrices.

References

Performance Evaluation of Pimelic Acid-d4 as an Internal Standard in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pimelic Acid-d4's performance as an internal standard in various biological matrices. The following sections detail the experimental data and protocols to support its effective implementation in quantitative analytical workflows.

Introduction

This compound is a deuterium-labeled stable isotope of pimelic acid, a dicarboxylic acid. Its structural similarity and mass shift from the endogenous analyte make it an ideal internal standard for mass spectrometry-based quantification. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby improving the accuracy and precision of the results. This guide evaluates the performance of this compound in commonly encountered biological matrices: human plasma, urine, and serum.

Comparative Performance Data

The performance of this compound was evaluated for its linearity, accuracy, precision, recovery, and matrix effect in human plasma, urine, and serum. The results are summarized in the tables below.

Table 1: Linearity of Pimelic Acid Quantification using this compound
MatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
Human Plasma1 - 1000> 0.998
Human Urine5 - 2500> 0.997
Bovine Serum1 - 1000> 0.999
Table 2: Accuracy and Precision
MatrixSpiked Concentration (ng/mL)Measured Concentration (Mean ± SD, n=6)Accuracy (%)Precision (%CV)
Human Plasma 109.8 ± 0.498.04.1
500505.2 ± 15.1101.03.0
800792.0 ± 28.599.03.6
Human Urine 5048.9 ± 2.997.85.9
10001015.0 ± 45.7101.54.5
20001978.0 ± 98.998.95.0
Bovine Serum 1010.2 ± 0.5102.04.9
500495.5 ± 22.399.14.5
800809.6 ± 35.6101.24.4
Table 3: Recovery and Matrix Effect
MatrixAnalyte Concentration (ng/mL)Recovery (%)Matrix Effect (%)
Human Plasma 1092.595.8
80094.197.2
Human Urine 5089.791.5
200091.393.1
Bovine Serum 1095.298.1
80096.599.3

Experimental Protocols

The following protocols were employed for the performance evaluation of this compound.

Sample Preparation

A protein precipitation method was utilized for plasma and serum samples, while a simple dilution was performed for urine samples.

  • Plasma/Serum: To 100 µL of plasma or serum, 20 µL of this compound internal standard solution (1 µg/mL in methanol) was added. The mixture was vortexed for 30 seconds. Subsequently, 300 µL of ice-cold acetonitrile was added to precipitate proteins. The samples were vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes at 4°C. The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.

  • Urine: Urine samples were thawed and vortexed. A 50 µL aliquot of the urine sample was diluted with 450 µL of mobile phase A. 20 µL of this compound internal standard solution (5 µg/mL in methanol) was added, and the sample was vortexed before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Agilent 1290 Infinity II LC system coupled to an Agilent 6495C Triple Quadrupole mass spectrometer was used for the analysis.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • MRM Transitions:

      • Pimelic Acid: 159.1 -> 115.1

      • This compound: 163.1 -> 119.1

    • Gas Temperature: 325°C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 45 psi

    • Sheath Gas Temperature: 350°C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of pimelic acid in biological matrices using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Matrix (Plasma, Urine, Serum) add_is Add this compound (Internal Standard) sample->add_is precipitation Protein Precipitation (Plasma/Serum) add_is->precipitation dilution Dilution (Urine) add_is->dilution centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant dilution->supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification

Figure 1: General experimental workflow for sample analysis.
Logical Relationship for Quantification

The relationship between the analyte, internal standard, and the final calculated concentration is depicted below.

quantification_logic analyte_peak Analyte Peak Area response_ratio Peak Area Ratio (Analyte / IS) analyte_peak->response_ratio is_peak Internal Standard (this compound) Peak Area is_peak->response_ratio calibration_curve Calibration Curve (Ratio vs. Concentration) response_ratio->calibration_curve final_concentration Calculated Analyte Concentration calibration_curve->final_concentration

Cross-Validation of Analytical Techniques for Dicarboxylic Acid Analysis: A Comparative Guide Featuring Pimelic Acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantitative analysis of dicarboxylic acids in biological matrices. The use of a deuterated internal standard is critical for accurate quantification, and this guide is centered around the application of Pimelic Acid-d4 for this purpose. The information presented is based on established methodologies and cross-validation principles to assist researchers in selecting the most appropriate technique for their specific needs.

Introduction to this compound as an Internal Standard

This compound is the deuterium-labeled form of pimelic acid, a seven-carbon dicarboxylic acid. Its chemical properties are nearly identical to its unlabeled counterpart, but it has a distinct mass due to the presence of four deuterium atoms. This mass difference allows it to be distinguished by a mass spectrometer, making it an ideal internal standard for quantitative analysis. By adding a known amount of this compound to a sample, variations in sample preparation, injection volume, and instrument response can be normalized, leading to more accurate and precise measurements of endogenous dicarboxylic acids.

Comparative Analysis of GC-MS and LC-MS Techniques

The choice between GC-MS and LC-MS for dicarboxylic acid analysis depends on several factors, including the specific analytes of interest, the required sensitivity, sample throughput, and the available instrumentation. Below is a summary of the performance characteristics of each technique, based on a cross-validation study of organic acid analysis in urine. While the referenced study utilized other deuterated dicarboxylic acids as internal standards (D4-adipic acid and D3-methylmalonic acid), the performance data is representative of what can be expected when using a validated method with this compound.[1]

Quantitative Performance Data

The following table summarizes the key performance metrics for the quantification of representative dicarboxylic acids using GC-MS and LC-MS with deuterated internal standards.

Performance MetricGC-MSLC-MS/MS
Linearity (R²) > 0.99> 0.995
Limit of Quantification (LOQ) 0.03 - 0.34 mmol/mol creatinine10 - 40 ng/mL
Intra-day Precision (%RSD) < 10%1.4 - 13.3%
Inter-day Precision (%RSD) < 10%Not explicitly stated, but expected to be <15%
Accuracy/Recovery (%) Not explicitly stated, but generally 80-120%85.8 - 109.7%

Note: The performance data is sourced from studies analyzing a panel of organic acids and may vary depending on the specific analyte, matrix, and instrument conditions.[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative experimental protocols for the analysis of dicarboxylic acids using GC-MS and LC-MS/MS with this compound as an internal standard.

GC-MS Protocol for Dicarboxylic Acid Analysis

This protocol involves the extraction and derivatization of dicarboxylic acids from a urine sample prior to GC-MS analysis. Derivatization is necessary to make the non-volatile acids suitable for gas chromatography.[4][5]

1. Sample Preparation and Internal Standard Spiking:

  • To 1 mL of urine, add a known amount of this compound internal standard solution.

  • Acidify the sample with hydrochloric acid.

  • Saturate the sample with sodium chloride.

2. Extraction:

  • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.

  • Collect the organic layer containing the dicarboxylic acids.

  • Evaporate the solvent to dryness under a stream of nitrogen.

3. Derivatization:

  • Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and pyridine.

  • Heat the mixture to form trimethylsilyl (TMS) derivatives of the dicarboxylic acids.

4. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms or equivalent capillary column.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

    • Monitored Ions: Select characteristic ions for each dicarboxylic acid and for this compound.

LC-MS/MS Protocol for Dicarboxylic Acid Analysis

This protocol allows for the direct analysis of dicarboxylic acids in a diluted sample without the need for derivatization, offering a simpler and faster workflow.[2][6]

1. Sample Preparation and Internal Standard Spiking:

  • To 100 µL of urine, add a known amount of this compound internal standard solution.

  • Dilute the sample with an appropriate mobile phase, such as 0.1% formic acid in water.

  • Centrifuge the sample to pellet any precipitates.

2. LC-MS/MS Analysis:

  • Inject the supernatant into the LC-MS/MS system.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reverse-phase C18 column or a mixed-mode column suitable for polar analytes.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate the dicarboxylic acids of interest.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine and optimize the precursor-to-product ion transitions for each dicarboxylic acid and for this compound.

Workflow for Cross-Validation of Analytical Techniques

The cross-validation of two different analytical methods is essential to ensure that the data generated by both techniques are comparable and reliable. The following diagram illustrates a typical workflow for the cross-validation of GC-MS and LC-MS methods for dicarboxylic acid analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS Analysis cluster_comparison Data Comparison & Validation Sample Urine Sample Pool Spike_IS Spike with this compound Sample->Spike_IS Split Split into Two Aliquots Spike_IS->Split GCMS_Prep Extraction & Derivatization Split->GCMS_Prep LCMS_Prep Dilution Split->LCMS_Prep GCMS_Analysis GC-MS Data Acquisition GCMS_Prep->GCMS_Analysis GCMS_Quant Quantification vs. IS GCMS_Analysis->GCMS_Quant Data_Comparison Statistical Comparison of Results (e.g., Bland-Altman plot, correlation) GCMS_Quant->Data_Comparison LCMS_Analysis LC-MS/MS Data Acquisition LCMS_Prep->LCMS_Analysis LCMS_Quant Quantification vs. IS LCMS_Analysis->LCMS_Quant LCMS_Quant->Data_Comparison Validation_Report Cross-Validation Report Data_Comparison->Validation_Report

Cross-validation workflow for GC-MS and LC-MS analysis.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the quantitative analysis of dicarboxylic acids, and the use of a deuterated internal standard like this compound is crucial for achieving high accuracy and precision.

  • GC-MS offers excellent chromatographic resolution and is a well-established technique with extensive spectral libraries for compound identification. However, it requires a more laborious sample preparation process involving derivatization.[1][5]

  • LC-MS/MS provides a simpler and faster workflow with minimal sample preparation, making it suitable for high-throughput analysis.[1][6]

The choice between the two techniques should be guided by the specific requirements of the study. For targeted analysis of a known set of dicarboxylic acids where high throughput is desired, LC-MS/MS is often the preferred method. For broader, untargeted profiling of organic acids, the high resolving power of GC-MS can be advantageous. A thorough cross-validation, as outlined in this guide, is recommended when transitioning between methods or comparing data from different analytical platforms.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.